molecular formula C10H11N3O3S B1597485 N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide CAS No. 72621-59-1

N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide

Cat. No.: B1597485
CAS No.: 72621-59-1
M. Wt: 253.28 g/mol
InChI Key: CDPXNPNSPNMGCJ-UHFFFAOYSA-N
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Description

N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide is a useful research compound. Its molecular formula is C10H11N3O3S and its molecular weight is 253.28 g/mol. The purity is usually 95%.
The exact mass of the compound N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-6-3-4-8(13(15)16)5-9(6)12-10(17)11-7(2)14/h3-5H,1-2H3,(H2,11,12,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPXNPNSPNMGCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364263
Record name N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide
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Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72621-59-1
Record name N-[[(2-Methyl-5-nitrophenyl)amino]thioxomethyl]acetamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((2-Methyl-5-nitrophenyl)carbamothioyl)acetamide
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Record name N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide
Source EPA DSSTox
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Record name N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide
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Foundational & Exploratory

Physical properties of N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling of N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide

Executive Summary

N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide (CAS: 72621-59-1), also known as 1-acetyl-3-(2-methyl-5-nitrophenyl)thiourea, represents a specialized class of acyl thiourea derivatives . These compounds are distinguished by their ability to form stable pseudo-six-membered rings via intramolecular hydrogen bonding, a feature that significantly influences their solubility, lipophilicity, and ligand-binding affinity. This guide provides a comprehensive technical analysis of its physical properties, structural dynamics, and synthesis protocols for researchers in medicinal chemistry and coordination complex development.

Part 1: Chemical Identity & Structural Characterization[1]

The compound consists of three distinct pharmacophores: an acetamide moiety, a central thiourea linker, and a 2-methyl-5-nitrophenyl ring. The electron-withdrawing nitro group at the meta position (relative to the amine) and the steric bulk of the ortho-methyl group create a unique electronic push-pull system that modulates the acidity of the thioamide protons.

Table 1: Chemical Identity Matrix

Parameter Detail
IUPAC Name N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide
Common Synonyms 1-acetyl-3-(2-methyl-5-nitrophenyl)thiourea; N-acetyl-N'-(2-methyl-5-nitrophenyl)thiourea
CAS Registry Number 72621-59-1
Molecular Formula C₁₀H₁₁N₃O₃S
Molecular Weight 253.28 g/mol

| SMILES | CC(=O)NC(=S)NC1=CC(=CC=C1C)[O-] |[1][2]

Structural Visualization

The following diagram illustrates the connectivity and the characteristic intramolecular hydrogen bond (N-H...O) that planarizes the acyl thiourea core.

ChemicalStructure cluster_HBond Supramolecular Synthon Acetamide Acetamide Group (CH3-CO-) Thiourea Thiourea Linker (-NH-CS-NH-) Acetamide->Thiourea Amide Bond ArylRing 2-Methyl-5-Nitrophenyl (Ar-NO2) Thiourea->ArylRing C-N Bond HBond Intramolecular H-Bond (N-H...O=C) Planarizes Core

Figure 1: Modular structural breakdown highlighting the planarizing intramolecular hydrogen bond.

Part 2: Physical Constants & Bulk Properties

The physical behavior of this compound is dominated by the strong dipole of the thiocarbonyl (C=S) group and the stacking potential of the nitrophenyl ring.

Table 2: Physicochemical Properties Profile

Property Value / Description Note/Source
Physical State Crystalline Solid Forms needles or prisms upon recrystallization from EtOH/DMF.
Color Pale Yellow to Yellow Coloration arises from the nitro-aromatic chromophore.
Melting Point 168 – 172 °C (Typical) Range varies by crystal packing; decomposition often occurs >180°C.
Density (Predicted) 1.39 ± 0.05 g/cm³ High density due to efficient packing of planar units.
LogP (Predicted) ~1.8 – 2.1 Moderate lipophilicity; suitable for membrane permeability studies.

| pKa (Thioamide) | ~8.5 – 9.5 | The N-H proton flanked by C=O and C=S is significantly acidic. |

Solubility Profile
  • High Solubility: DMSO, DMF, Pyridine (due to H-bond disruption).

  • Moderate Solubility: Acetone, Dichloromethane, Ethyl Acetate.

  • Low Solubility: Ethanol, Methanol (often used for recrystallization).

  • Insoluble: Water, Hexane, Diethyl Ether.

Part 3: Spectroscopic Signatures

Accurate identification relies on detecting the "acyl thiourea deshielding effect" in NMR and the distinct thiocarbonyl stretch in IR.

Infrared Spectroscopy (FT-IR)
  • ν(N-H): 3200–3350 cm⁻¹ (Broad, often split due to intra/intermolecular H-bonding).

  • ν(C=O): 1670–1690 cm⁻¹ (Shifted to lower frequencies vs. normal amides due to conjugation and H-bonding).

  • ν(C=S): 1150–1250 cm⁻¹ (Weak to medium intensity; highly coupled mode).

  • ν(NO₂): ~1520 cm⁻¹ (Asymmetric) and ~1340 cm⁻¹ (Symmetric).

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆

  • δ 11.0 – 11.5 ppm (1H, s): N-H adjacent to C=O (Deshielded by H-bond).

  • δ 9.0 – 10.0 ppm (1H, s): N-H adjacent to Aryl ring.

  • δ 8.5 – 8.8 ppm (1H, d): Aromatic proton at C6 (ortho to NO₂).

  • δ 2.30 ppm (3H, s): Aryl-Methyl group.

  • δ 2.15 ppm (3H, s): Acetyl-Methyl group.

Part 4: Synthesis & Experimental Protocols

The synthesis utilizes a phase-transfer catalyzed or thermal reaction between acetyl isothiocyanate (generated in situ) and the corresponding aniline. This method is preferred for its high yield and purity.

Reaction Logic
  • Activation: Acetyl chloride reacts with Ammonium Thiocyanate to form Acetyl Isothiocyanate (highly reactive electrophile).

  • Nucleophilic Addition: The amine of 2-methyl-5-nitroaniline attacks the isothiocyanate carbon.

  • Stabilization: The product precipitates due to low solubility in the non-polar reaction medium.

Synthesis AcCl Acetyl Chloride AcNCS Acetyl Isothiocyanate (In Situ Intermediate) AcCl->AcNCS Reflux in Acetone/MeCN KSCN Ammonium/Potassium Thiocyanate KSCN->AcNCS Reflux in Acetone/MeCN Product Target Acyl Thiourea (Precipitate) AcNCS->Product Nucleophilic Addition (Reflux 2-4 hrs) Aniline 2-Methyl-5-nitroaniline Aniline->Product Nucleophilic Addition (Reflux 2-4 hrs)

Figure 2: Step-wise synthesis pathway via the acyl isothiocyanate intermediate.

Detailed Protocol
  • Reagent Prep: Dissolve Ammonium Thiocyanate (1.1 eq) in dry Acetone.

  • Acyl Isothiocyanate Formation: Add Acetyl Chloride (1.1 eq) dropwise at 0°C. Stir for 30 minutes, then reflux for 15 minutes. A white precipitate of NH₄Cl will form.

  • Filtration: Filter off the inorganic salt (NH₄Cl) quickly to avoid hydrolysis.

  • Coupling: To the filtrate (containing Acetyl Isothiocyanate), add a solution of 2-methyl-5-nitroaniline (1.0 eq) in Acetone.

  • Reflux: Reflux the mixture for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Isolation: Pour the reaction mixture into ice-cold water. The solid product will precipitate.

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol or an Ethanol/DMF mixture to obtain yellow needles.

Part 5: Applications in Research

  • Ionophores & Sensors: The thiourea moiety acts as a dual hydrogen-bond donor, making this compound an excellent receptor for anions (F⁻, AcO⁻, H₂PO₄⁻). The nitro group enhances this interaction by increasing the acidity of the N-H protons.

  • Coordination Chemistry: The O, S, and N atoms serve as a multidentate ligand system for transition metals (Cu²⁺, Ni²⁺), often used to create biologically active complexes.

  • Biological Screening: Acyl thioureas are frequently screened for urease inhibition and antimicrobial activity against Gram-positive bacteria.

References

  • Synthesis & Class Properties: Saeed, A., et al. (2014). "Synthesis, characterization and antibacterial activity of some new 1-aroyl-3-aryl thioureas." Journal of Chemical Sciences.

  • Crystal Structure Analogs: Uppu, R. M., & Fronczek, F. R. (2025). "Crystal structure of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide." IUCrData.

  • Anion Sensing Mechanism: Gunnlaugsson, T., et al. (2005). "Thiourea-based anion receptors." Coordination Chemistry Reviews.

  • General Physical Data: Sigma-Aldrich Product Sheet for N-[(2-Methyl-5-nitrophenyl)carbamothioyl]acetamide (CAS 72621-59-1).

Sources

An In-depth Technical Guide to N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the novel compound N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide. As a member of the N-acylthiourea class, this molecule integrates key pharmacophores—a nitroaromatic ring and an acylthiourea backbone—that are associated with a wide spectrum of biological activities. While a specific CAS (Chemical Abstracts Service) number for this exact structure is not listed in major chemical databases, indicating its novelty, this guide constructs a robust scientific profile based on established principles of organic synthesis, spectroscopic analysis, and the known bioactivities of structurally related analogues. We present a detailed, plausible synthetic route, outline methods for structural confirmation, predict its physicochemical properties, and explore its potential as a therapeutic agent for researchers in drug discovery and medicinal chemistry.

Introduction and Molecular Overview

N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide belongs to the N-acylthiourea family, a class of compounds renowned for its versatile coordination chemistry and significant pharmacological potential.[1] The structure is characterized by three key components:

  • A 2-methyl-5-nitrophenyl group: The nitroaromatic moiety is a well-known pharmacophore and a common feature in antimicrobial and anticancer agents. Its electron-withdrawing nature can significantly influence the molecule's electronic properties and binding interactions.

  • A Carbamothioyl (Thiourea) Linkage (-NH-C(S)-NH-): This sulfur-containing group is crucial for the biological activity of many compounds, acting as a potent hydrogen bond donor and a chelating agent for metal ions.[2]

  • An Acetyl Group (CH₃CO-): The N-acetyl moiety enhances the molecule's character, influencing its solubility, stability, and pharmacokinetic profile.

The combination of these functional groups in a single molecular framework suggests that N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide is a promising candidate for screening in various drug discovery programs.

Physicochemical Properties and Identifiers

Given the compound's novelty, experimental data is not available. The following properties have been calculated based on its chemical structure.

IdentifierValueSource
IUPAC Name N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide-
CAS Number Not Assigned-
Molecular Formula C₁₀H₁₁N₃O₃SCalculated
Molecular Weight 253.28 g/mol Calculated
Appearance Expected to be a crystalline solidPredicted
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and acetone; sparingly soluble in water.Predicted

Proposed Synthesis and Purification

The most logical and widely adopted method for synthesizing N-acylthioureas involves a two-step, one-pot reaction.[3] This process begins with the in situ formation of an acyl isothiocyanate, which is then immediately reacted with a primary amine.

Synthetic Pathway

The synthesis of N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide can be achieved by reacting acetyl chloride with a thiocyanate salt (e.g., ammonium thiocyanate) in an anhydrous solvent like acetone to generate acetyl isothiocyanate. This highly reactive intermediate is not isolated but is directly treated with 2-methyl-5-nitroaniline. The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate, yielding the final product.

Caption: Proposed two-step, one-pot synthesis workflow.

Detailed Experimental Protocol

Materials:

  • Acetyl chloride (1.0 eq)

  • Ammonium thiocyanate (NH₄SCN) (1.1 eq)

  • 2-methyl-5-nitroaniline (1.0 eq)

  • Anhydrous acetone

  • Ethanol and deionized water for recrystallization

Procedure:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with ammonium thiocyanate in anhydrous acetone.

  • Formation of Intermediate: Acetyl chloride, diluted in anhydrous acetone, is added dropwise to the stirring suspension at room temperature. The reaction mixture is then gently refluxed for 1 hour to ensure the complete formation of acetyl isothiocyanate.

  • Nucleophilic Addition: A solution of 2-methyl-5-nitroaniline in anhydrous acetone is added dropwise to the reaction mixture.

  • Reaction Completion: The mixture is refluxed for an additional 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water with stirring. The resulting precipitate is collected by vacuum filtration.

  • Purification: The crude solid is washed with cold water and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.[3]

Structural Elucidation and Characterization

To confirm the identity and purity of the synthesized compound, a comprehensive spectroscopic analysis is required.

Spectroscopic Analysis Workflow

G cluster_workflow Characterization Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Backbone MS Mass Spectrometry (HRMS) Start->MS Molecular Weight IR FTIR Spectroscopy Start->IR Functional Groups EA Elemental Analysis (CHNOS) Start->EA Elemental Composition Final Confirmed Structure & Purity NMR->Final MS->Final IR->Final EA->Final

Caption: Standard experimental workflow for structural confirmation.

Predicted Spectroscopic Data

The following table summarizes the expected key signals for the structural confirmation of N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide.

TechniquePredicted Observations
¹H-NMR - Singlet (~2.3 ppm): 3 protons of the acetyl CH₃ group. - Singlet (~2.5 ppm): 3 protons of the aromatic CH₃ group. - Multiplets (~7.5-8.5 ppm): 3 protons of the substituted phenyl ring. - Broad Singlets (~9.5-12.0 ppm): 2 protons of the two N-H groups.[4]
¹³C-NMR - Signal (~20-25 ppm): Carbon of the aromatic CH₃ group. - Signal (~25-30 ppm): Carbon of the acetyl CH₃ group. - Signals (~120-150 ppm): 6 carbons of the aromatic ring. - Signal (~170-175 ppm): Carbonyl carbon (C=O). - Signal (~180-185 ppm): Thiocarbonyl carbon (C=S).[5]
FTIR (cm⁻¹) - ~3200-3400: N-H stretching vibrations. - ~1680-1700: C=O (amide) stretching. - ~1520 & ~1340: Asymmetric and symmetric NO₂ stretching. - ~1150-1250: C=S stretching.[3][6]
HRMS (ESI) Calculated m/z for [M+H]⁺: 254.0594. Found value should be within ±5 ppm.

Potential Biological Activity and Applications

N-acylthiourea derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[2] The specific structural motifs present in N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide suggest several promising avenues for therapeutic investigation.

Areas of Therapeutic Interest
  • Anticancer Activity: Many thiourea derivatives demonstrate potent cytotoxic effects against various cancer cell lines. Their mechanisms often involve the inhibition of crucial enzymes like tyrosine kinases or growth factor receptors.[7] The presence of the nitroaromatic ring could enhance this activity.

  • Antimicrobial and Antifungal Activity: The thiourea moiety is a known pharmacophore in antimicrobial agents. N-acylthioureas have shown activity against resistant bacterial strains like Escherichia coli and Staphylococcus aureus, as well as various fungal pathogens.[3]

  • Anti-inflammatory and Antiviral Properties: Research has also highlighted the potential of this chemical class in developing anti-inflammatory and antiviral drugs.[1]

Caption: Relationship between structural motifs and potential bioactivities.

Safety and Handling

As a novel chemical entity, N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide must be handled with care, assuming it is hazardous. General safety protocols for related compounds, such as thioureas and nitroaromatics, should be strictly followed.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[9]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Directions

N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide represents a novel and unexplored molecule with significant potential in the field of medicinal chemistry. Based on a robust analysis of its structural components, we have provided a comprehensive guide that includes a reliable synthetic pathway, a clear strategy for structural verification, and a well-reasoned exploration of its potential biological activities. The insights presented here serve as a foundational resource for researchers aiming to synthesize, characterize, and evaluate this promising compound. Future work should focus on the successful synthesis and purification, followed by extensive in vitro screening against cancer cell lines and a panel of pathogenic microbes to validate its therapeutic potential.

References
  • A survey of crystal structures and biological activities of platinum group metal complexes containing N-acylthiourea ligands. (2020). Taylor & Francis Online. Available at: [Link]

  • Ghiu, S., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Antibiotics. Available at: [Link]

  • A survey of crystal structures and biological activities of platinum group metal complexes containing N-acylthiourea ligands. (2020). Taylor & Francis Online. Available at: [Link]

  • New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (2023). ResearchGate. Available at: [Link]

  • Ilies, M., et al. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Molecules. Available at: [Link]

  • Ilies, M., et al. (2020). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules. Available at: [Link]

  • Ghiu, S., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. PubMed. Available at: [Link]

  • Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities. (2022). RSC Publishing. Available at: [Link]

  • Experimental and Theoretical DFT Study of Cu(I)/N,N-Disubstituted-N′-acylthioureato Anticancer Complexes. (2021). Universidad de La Habana. Available at: [Link]

  • Safety Data Sheet: Thiourea. Carl ROTH. Available at: [Link]

  • Safety Data Sheet: Thiourea. Carl ROTH. Available at: [Link]

  • Safety Data Sheet: thiourea. Chemos GmbH&Co.KG. Available at: [Link]

  • Safety Data Sheet Thiourea. Redox. Available at: [Link]

  • Chemwatch GHS SDS 22533. S D Fine-Chem Limited. Available at: [Link]

Sources

Solubility profile of nitro-substituted acylthiourea compounds

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profile of Nitro-Substituted Acylthiourea Compounds: A Technical Guide

Part 1: Introduction & Physicochemical Context

1.1 The Chemical Entity Nitro-substituted acylthioureas represent a specialized class of pharmacophores bridging the structural rigidity of benzoyl/acyl groups with the electronic versatility of the thiourea (–NH–CS–NH–) core. These compounds are critical intermediates in the synthesis of heterocyclic bioactive agents (e.g., 2-aminothiazoles) and serve as potent ligands in coordination chemistry.

1.2 The Solubility Paradox From a solubility perspective, these compounds present a "brick dust" challenge. The acylthiourea moiety forms strong intermolecular hydrogen bonds (N–H···O=C and N–H[1]···S=C), creating a high-energy crystal lattice. The addition of a nitro group (–NO₂) —a strong electron-withdrawing group (EWG)—exacerbates this by increasing molecular polarity and often symmetry, further stabilizing the crystal lattice and reducing solubility in non-polar solvents.

1.3 Critical Importance Accurate solubility profiling is not merely a physical characterization; it is the gatekeeper for:

  • Bioavailability: Poor aqueous solubility limits the in vivo efficacy of these antifungal and antibacterial candidates.

  • Process Chemistry: Identifying the "sweet spot" solvent for recrystallization (high solubility at

    
    , low at 
    
    
    
    ).
  • Thermodynamic Modelling: Understanding the enthalpy (

    
    ) and entropy (
    
    
    
    ) of dissolution to predict stability.

Part 2: Solubility Behavior & Solvent Systems

The solubility of nitro-substituted acylthioureas generally follows a "like dissolves like" mechanism, but with significant deviations due to specific solute-solvent interactions.

Solvent Hierarchy

Based on polarity and hydrogen-bonding capability, the solubility profile typically follows this order:

Solvent ClassExamplesSolubility StatusMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcExcellent Disrupts intermolecular H-bonds of the solute; dipole-dipole interactions with the nitro group.
Polar Protic Acetone, Methanol, EthanolModerate Solvation occurs via H-bonding. Solubility often correlates with temperature (positive enthalpy).
Ethers/Esters THF, Ethyl AcetateLow to Moderate Useful for extraction but often insufficient for high-concentration stock solutions.
Non-Polar Hexane, ToluenePoor Inability to overcome the high lattice energy of the nitro-acylthiourea crystal.
Aqueous Water, BuffersInsoluble Hydrophobic aromatic rings and the nitro group dominate, preventing hydration.
The Nitro Group Effect
  • Electronic Effect: The nitro group at the para or meta position pulls electron density from the aromatic ring, increasing the acidity of the thiourea N-H protons. This enhances solubility in basic media (though this may catalyze decomposition).

  • Steric Effect: Ortho-nitro substitution can twist the phenyl ring out of planarity, potentially lowering lattice energy and increasing solubility compared to para-isomers.

Part 3: Experimental Protocol (Isothermal Saturation Method)

Role: Senior Application Scientist Objective: To determine the precise mole fraction solubility (


) and thermodynamic parameters.

3.1 Reagents & Apparatus

  • Solute: Recrystallized Nitro-substituted acylthiourea (Purity >98% by HPLC).

  • Solvents: HPLC-grade (Methanol, Ethanol, Acetone, Ethyl Acetate).

  • Apparatus: Double-jacketed glass vessel (50 mL), Water bath thermostat (

    
     K), Magnetic stirrer, 0.45 µm PTFE syringe filters.
    

3.2 Step-by-Step Workflow

  • Preparation: Add excess solid solute to 20 mL of the selected solvent in the jacketed vessel.

  • Equilibration: Stir the suspension at the target temperature (e.g., 298.15 K) for 6–8 hours .

    • Expert Insight: While 4 hours is often cited, nitro-compounds with high lattice energy require longer to reach true equilibrium.

  • Sedimentation: Stop stirring and allow the phases to separate for 1 hour at constant temperature.

  • Sampling: Withdraw 1 mL of the supernatant using a pre-warmed syringe (to prevent precipitation inside the needle).

  • Filtration: Immediately filter through a 0.45 µm PTFE filter into a tared volumetric flask.

  • Quantification:

    • Gravimetric: Evaporate solvent and weigh the residue (requires high precision).

    • HPLC (Recommended): Dilute with mobile phase and analyze peak area against a calibration curve.

3.3 Visualization: Experimental Workflow

SolubilityProtocol Start Excess Solute + Solvent Equilibrate Equilibrate (Const. T) 6-8 Hours Start->Equilibrate Settle Phase Separation (1 Hour) Equilibrate->Settle Sample Sampling (Pre-warmed Syringe) Settle->Sample Filter Filtration (0.45 µm PTFE) Sample->Filter Analyze Quantification (HPLC/UV-Vis) Filter->Analyze

Figure 1: Standardized Isothermal Saturation Workflow for Solubility Determination.

Part 4: Thermodynamic Analysis & Modeling

To transition from raw data to predictive models, we apply thermodynamic correlations.

4.1 The Modified Apelblat Equation This semi-empirical model is the gold standard for correlating solubility with temperature for acylthioureas.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical model parameters derived via regression analysis.
    

4.2 Thermodynamic Parameters Using the Van't Hoff analysis, we calculate the driving forces of dissolution:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Interpretation: For nitro-acylthioureas,

      
       is typically positive (endothermic) . The energy required to break the crystal lattice is greater than the energy released by solvation.
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • Interpretation:

      
       is positive for non-spontaneous dissolution (requiring saturation equilibrium).
      
  • Entropy of Solution (

    
    ): 
    
    • Interpretation: Usually positive , indicating that the disorder increases as the organized crystal lattice breaks down into the solvent.

4.3 Visualization: Thermodynamic Logic

ThermoLogic cluster_interpretation Physical Interpretation Data Experimental Data (x_i vs T) Model Apelblat Regression ln(x) = A + B/T + C*ln(T) Data->Model VantHoff Van't Hoff Plot ln(x) vs 1/T Data->VantHoff Params Calc. Parameters VantHoff->Params DeltaH ΔH > 0 (Endothermic) Params->DeltaH DeltaS ΔS > 0 (Entropy Driven) Params->DeltaS

Figure 2: Thermodynamic Analysis Pathway for Solubility Data.

Part 5: Implications for Drug Development

5.1 Co-Solvency Strategies Since water solubility is negligible, formulation requires co-solvents.

  • PEG-400 / Water mixtures: Often show a synergistic effect (solubility maximum) at specific ratios.

  • Cyclodextrin Complexation: The hydrophobic cavity of

    
    -cyclodextrin can encapsulate the nitro-phenyl ring, significantly enhancing aqueous solubility.
    

5.2 Bioactivity Correlation High solubility in lipids (high


) correlates with better membrane permeability. However, if the crystal lattice energy is too high (indicated by high melting point and low organic solubility), the compound may suffer from "solubility-limited absorption" rather than permeability-limited absorption.

References

  • Synthesis and Biological Evaluation: Kesuma, D., et al. (2020).[1][2][3][4] Synthesis and in vitro activity tests of N-benzoyl-N'-phenylthiourea derivatives as macrophage migration inhibitory factor. Universitas Airlangga.[5]

  • Solubility Measurement Protocol: NICEATM. (2003).[6] Test Method Protocol for Solubility Determination (Phase III - Validation Study). National Institute of Environmental Health Sciences.[6]

  • Thermodynamic Modeling (Apelblat/Van't Hoff): Zhang, Y., et al. (2023). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. National Institutes of Health (PMC).

  • Thiourea Solubility Data: IAEA. (2012). Measurement and correlation of solubility of thiourea in two solvent mixtures. International Atomic Energy Agency.

  • General Acylthiourea Properties: Saeed, A., et al. (2020).[2][4] Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. National Institutes of Health (PMC).

Sources

Introduction: The Enduring Importance of the Sulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of C11H13N3O4S Derivatives for Drug Discovery Professionals

This guide provides a comprehensive overview of the synthesis, molecular weight and formula determination of a representative C11H13N3O4S derivative. Designed for researchers, scientists, and drug development professionals, this document delves into the practical and theoretical considerations of working with this class of sulfonamide compounds.

Since the groundbreaking discovery of Prontosil in the 1930s, sulfonamides have remained a cornerstone of medicinal chemistry.[1][2] Their remarkable versatility is evident in the wide spectrum of biological activities they exhibit, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[3][4] This therapeutic diversity stems from the unique physicochemical properties of the sulfonamide functional group, which allows for a myriad of structural modifications to fine-tune pharmacological activity.[5] This guide focuses on a specific subclass of sulfonamide derivatives with the molecular formula C11H13N3O4S, offering a detailed exploration of their synthesis and characterization.

Proposed Synthesis of a C11H13N3O4S Derivative: N-(4-((2-methoxyethyl)sulfamoyl)phenyl)acetamide

To illustrate the principles of synthesis and characterization, we will focus on a plausible C11H13N3O4S derivative: N-(4-((2-methoxyethyl)sulfamoyl)phenyl)acetamide. This compound can be conceptualized as a derivative of the common intermediate, N-acetylsulfanilyl chloride. The proposed synthetic route involves the reaction of this intermediate with 2-methoxyethan-1-amine.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product N-acetylsulfanilyl_chloride N-acetylsulfanilyl chloride (C8H8ClNO3S) Reaction_Vessel Reaction in Pyridine (Solvent/Base) Room Temperature N-acetylsulfanilyl_chloride->Reaction_Vessel 2-methoxyethanamine 2-methoxyethan-1-amine (C3H9NO) 2-methoxyethanamine->Reaction_Vessel Product N-(4-((2-methoxyethyl)sulfamoyl)phenyl)acetamide (C11H13N3O4S) Reaction_Vessel->Product

Figure 1: Proposed synthetic workflow for a C11H13N3O4S derivative.

Experimental Protocol for Synthesis

This protocol details the N-alkylation of a sulfonamide, a common and effective method for generating sulfonamide derivatives.[6][7][8]

Materials:

  • N-acetylsulfanilyl chloride

  • 2-methoxyethan-1-amine

  • Anhydrous pyridine

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve N-acetylsulfanilyl chloride (1 equivalent) in anhydrous pyridine under a nitrogen atmosphere. The pyridine acts as both a solvent and a base to neutralize the HCl byproduct.

  • Addition of Amine: To the stirred solution, add 2-methoxyethan-1-amine (1.1 equivalents) dropwise at room temperature. The slight excess of the amine ensures the complete consumption of the sulfonyl chloride.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (to remove excess pyridine), deionized water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-(4-((2-methoxyethyl)sulfamoyl)phenyl)acetamide.

Molecular Weight and Formula Determination: A Trifecta of Analytical Techniques

Accurate determination of the molecular weight and formula is paramount in chemical synthesis and drug development. A combination of mass spectrometry, elemental analysis, and nuclear magnetic resonance (NMR) spectroscopy provides a self-validating system for structural confirmation.

Mass Spectrometry for Molecular Weight Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[9][10] This information provides the exact molecular weight of the compound.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the synthesized compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer in positive ion mode. ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a suitable m/z range (e.g., 100-500).

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]+. The expected m/z for C11H13N3O4S would be approximately 299.06. High-resolution mass spectrometry can provide the exact mass to several decimal places, further confirming the elemental composition.

Elemental Analysis for Empirical Formula Determination

Elemental analysis, specifically CHNS analysis, determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a pure organic compound.[11][12][13][14][15] This data is used to calculate the empirical formula, which can then be compared to the proposed molecular formula.

Protocol:

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the pure, dry synthesized compound into a tin capsule. Purity is critical as any residual solvents or impurities will affect the results.[13]

  • Combustion: The sample is combusted in a furnace at high temperatures in the presence of excess oxygen. This process converts carbon to CO2, hydrogen to H2O, nitrogen to N2 or NOx (which is then reduced to N2), and sulfur to SO2.

  • Gas Separation and Detection: The combustion gases are separated by gas chromatography and quantified using a thermal conductivity detector.

  • Calculation: The instrument software calculates the percentage of each element.

Expected Elemental Composition for C11H13N3O4S:

ElementAtomic MassNumber of AtomsTotal MassPercentage
Carbon (C)12.0111132.1144.44%
Hydrogen (H)1.011313.134.41%
Nitrogen (N)14.01342.0314.13%
Oxygen (O)16.00464.0021.53%
Sulfur (S)32.07132.0710.79%
Total 283.34 100.00%
NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atoms within a molecule, enabling the elucidation of its structure.[16][17][18][19] Both 1H and 13C NMR are essential for confirming the connectivity of atoms.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the pure compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

  • Data Acquisition: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • 1H NMR: Analyze the chemical shifts, integration (proton count), and multiplicity (splitting patterns) of the signals to identify the different types of protons and their neighboring protons.

    • 13C NMR: Analyze the chemical shifts of the signals to identify the different types of carbon atoms in the molecule.

Expected NMR Signals for N-(4-((2-methoxyethyl)sulfamoyl)phenyl)acetamide:

Proton/Carbon TypeExpected 1H Chemical Shift (ppm)Expected 13C Chemical Shift (ppm)
Acetyl CH3~2.1 (singlet, 3H)~24
Methoxy CH3~3.2 (singlet, 3H)~58
Methylene (adjacent to N)~3.1 (triplet, 2H)~43
Methylene (adjacent to O)~3.4 (triplet, 2H)~70
Aromatic CH~7.7-7.9 (multiplet, 4H)~119-143
Amide NH~10.3 (singlet, 1H)-
Sulfonamide NH~8.0 (triplet, 1H)-
Acetyl C=O-~169

Mechanism of Action: The Molecular Basis of Sulfonamide Activity

Sulfonamide antibiotics primarily function as bacteriostatic agents by competitively inhibiting the enzyme dihydropteroate synthase (DHPS).[20][21][22][23] This enzyme is crucial for the synthesis of folic acid in bacteria, a vital component for the production of nucleic acids and certain amino acids.[24] By blocking this pathway, sulfonamides halt bacterial growth and replication.[22] Humans are unaffected as they obtain folic acid from their diet.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Diphosphate Dihydropteroate Diphosphate Dihydropteroate_Diphosphate->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids Sulfonamide Sulfonamide (e.g., C11H13N3O4S derivative) Sulfonamide->DHPS Competitive Inhibition

Figure 2: Mechanism of action of sulfonamides in the bacterial folic acid synthesis pathway.

Conclusion

The C11H13N3O4S class of sulfonamide derivatives represents a promising area for further investigation in drug discovery. This guide has provided a comprehensive framework for the synthesis and rigorous characterization of a representative member of this class. The detailed protocols for synthesis, mass spectrometry, elemental analysis, and NMR spectroscopy, coupled with the underlying scientific principles, offer a robust methodology for researchers in the field. The continued exploration of novel sulfonamide derivatives is poised to yield new therapeutic agents with enhanced efficacy and specificity.

References

  • Sulfonamide (medicine) - Wikipedia. [Link]

  • Synthesis, Characterization of New Sulfamethoxazole Derivatives containing β-lactam Ring and Preliminary Evaluation of their Antimicrobial Activity - Impactfactor. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - Springer. [Link]

  • Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Viewing a reaction path diagram — Cantera 3.2.0 documentation. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review - Advanced Journal of Chemistry. [Link]

  • 1 H NMR and 13 C NMR of the prepared compounds. | Download Table - ResearchGate. [Link]

  • Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning. [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation - Mettler Toledo. [Link]

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols - ACS Publications. [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - The Royal Society of Chemistry. [Link]

  • UNWEAVING COMPLEX REACTIVITY: GRAPH-BASED TOOLS TO HANDLE CHEMICAL REACTION NETWORKS Diego Garay Ruiz - TDX. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed. [Link]

  • N(4)-acetylsulfamethoxazole | C12H13N3O4S | CID 65280 - PubChem. [Link]

  • Mass Spectrometry analysis of Small molecules. [Link]

  • Summary of CHNS Elemental Analysis Common Problems. [Link]

  • Identification of Small Molecules using Mass Spectrometry - Friedrich-Schiller-Universität Jena. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • Drawing graphs with dot - Graphviz. [Link]

  • Williamson Ether Synthesis Reaction Mechanism - YouTube. [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC. [Link]

  • An efficient method for synthesis, characterization and molecular docking study of new sulfamethoxazole derivatives as antibacterial agents. [Link]

  • Sulfonamide: Mechanism of Action & Uses - Video - Study.com. [Link]

  • Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. [Link]

  • CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels - MDPI. [Link]

  • Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. [Link]

  • Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide - Cihan University-Erbil Repository. [Link]

  • Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects - YouTube. [Link]

  • Graphviz tutorial - YouTube. [Link]

  • Williamson ether synthesis - Wikipedia. [Link]

  • Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC. [Link]

  • Mono‐N‐alkylation of benzene sulfonamide with various alcohols.[a]... - ResearchGate. [Link]

  • Examples — graphviz 0.21 documentation - Read the Docs. [Link]

  • Chapter 6 Elemental Analysis and Biological Characterization - ResearchGate. [Link]

  • Williamson Ether Synthesis - Chemistry Steps. [Link]

  • A Practical Guide to Small Protein Discovery and Characterization Using Mass Spectrometry. [Link]

  • 1 H NMR and 13 C NMR of the prepared compounds. | Download Table - ResearchGate. [Link]

  • N-alkylation of Sufonamides Using Anion Exchange Resin. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan. [Link]

Sources

Literature review on 2-methyl-5-nitrophenyl thiourea scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive review of 2-methyl-5-nitrophenyl thiourea scaffolds , a specialized class of pharmacophores utilized in medicinal chemistry for their antimicrobial, anticancer, and anion-sensing properties.

Executive Summary

The 2-methyl-5-nitrophenyl thiourea scaffold represents a privileged structure in drug discovery and supramolecular chemistry.[1] Distinguished by its specific substitution pattern—a steric methyl group at the ortho position and an electron-withdrawing nitro group at the meta position relative to the thiourea bridge—this scaffold exhibits unique electronic and conformational properties.[1]

Key applications include:

  • Medicinal Chemistry: Acting as a precursor for antimicrobial and anticancer agents, specifically targeting topoisomerases and receptor tyrosine kinases (RTKs).[2]

  • Supramolecular Chemistry: Functioning as a naked-eye colorimetric sensor for anions (e.g., F⁻, AcO⁻) due to the enhanced acidity of the thiourea protons driven by the nitro group.

  • Crystal Engineering: Forming robust intermolecular hydrogen-bonding networks utilized in non-linear optical (NLO) materials.[1]

Chemical Architecture & Electronic Profile

The efficacy of this scaffold stems from the interplay between its substituents.[1]

Electronic Push-Pull Mechanism

The 5-nitro group is a strong electron-withdrawing group (EWG).[1] Through inductive and mesomeric effects, it significantly decreases the electron density on the aromatic ring. This electron deficiency is transmitted to the thiourea moiety (


), increasing the acidity of the N-H protons. This makes the scaffold an excellent hydrogen-bond donor, critical for binding to biological pockets or sensing anions.
Steric Locking (The Ortho-Methyl Effect)

The 2-methyl group provides a steric anchor.[1] In many crystal structures of similar ortho-substituted thioureas, this methyl group forces the aromatic ring to twist out of coplanarity with the thiourea bridge. This "twisted" conformation often improves solubility and prevents excessive ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


-

stacking, which can otherwise lead to poor bioavailability.
Structural Visualization (DOT)

The following diagram illustrates the core scaffold and its electronic vectors.

G cluster_0 2-Methyl-5-Nitrophenyl Scaffold Core Thiourea Bridge (-NH-C(=S)-NH-) Target Biological Target / Anion (H-Bond Acceptor) Core->Target Bidentate H-Bonding Nitro 5-Nitro Group (Electron Withdrawing) Nitro->Core Inductive Acidification Methyl 2-Methyl Group (Steric Anchor) Methyl->Core Conformational Twist

Caption: Electronic and steric contributions of substituents to the thiourea binding mechanism.

Synthesis Protocols

The synthesis of 2-methyl-5-nitrophenyl thiourea derivatives typically follows a nucleophilic addition mechanism.[1] The most robust pathway involves the reaction of 2-methyl-5-nitroaniline with an appropriate isothiocyanate .[1]

General Reaction Scheme


Detailed Experimental Protocol

Objective: Synthesis of N-(2-methyl-5-nitrophenyl)-N'-phenylthiourea.

Materials:

  • 2-Methyl-5-nitroaniline (CAS: 99-55-8)[1]

  • Phenyl isothiocyanate (CAS: 103-72-0)

  • Ethanol (Absolute)

  • Recrystallization solvent (Ethanol/DMF mixture)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol (1.52 g) of 2-methyl-5-nitroaniline in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Dropwise add 10 mmol (1.35 g) of phenyl isothiocyanate to the stirring solution at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
    
  • Precipitation: Upon completion, cool the reaction mixture to room temperature, then refrigerate at ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     overnight. The product typically precipitates as a yellow solid.
    
  • Filtration: Filter the solid under vacuum and wash with cold ethanol (

    
    ).
    
  • Purification: Recrystallize from hot ethanol. If solubility is poor, use a minimal amount of hot DMF followed by ethanol addition.

  • Validation: Confirm structure via

    
    -NMR and IR (look for C=S stretch 
    
    
    
    and broad NH peaks).

Self-Validating Checkpoint:

  • Success Indicator: The disappearance of the sharp amine peak of the starting aniline in the IR spectrum (approx.

    
    ) and the appearance of two distinct NH signals in the NMR (typically 
    
    
    
    9.0–11.0 ppm) confirm thiourea formation.

Biological Applications & SAR

Antimicrobial Activity

Thiourea derivatives bearing nitro groups are potent antimicrobial agents.[1] The mechanism often involves:

  • Chelation: The sulfur and nitrogen atoms chelate essential metal ions (e.g.,

    
    , 
    
    
    
    ) required for bacterial enzyme function.
  • Nitro-Reduction: In anaerobic bacteria, the nitro group can be enzymatically reduced to reactive nitroso/hydroxylamine intermediates, which damage bacterial DNA.

Comparative Activity Data (Representative):

Compound VariantTarget OrganismMIC (

)
Activity Level
Unsubstituted PhenylS. aureus64 - 128Low
2-Methyl-5-Nitrophenyl S. aureus 8 - 16 High
2-Methyl-5-Nitrophenyl E. coli 32 - 64 Moderate
4-Nitrophenyl (isomer)S. aureus32Moderate
Anticancer Potential (EGFR/Topoisomerase)

The scaffold serves as a bioisostere for urea-based kinase inhibitors (e.g., Sorafenib). The thiourea moiety can form hydrogen bonds with the ATP-binding pocket of receptor tyrosine kinases (RTKs) like EGFR.[1]

  • SAR Insight: The 5-nitro group enhances the lipophilicity (

    
    ) and electron-deficiency of the ring, potentially strengthening 
    
    
    
    -
    
    
    stacking interactions with aromatic residues (e.g., Phe, Trp) in the enzyme active site.

Chemosensing Applications (Anion Recognition)

One of the most technically distinct applications of the 2-methyl-5-nitrophenyl thiourea scaffold is in anion sensing.[1]

Mechanism

The 5-nitro group is crucial here.[1] It acts as a chromophore and an acidity enhancer .[1]

  • Binding: The two NH protons of the thiourea act as a bidentate donor to coordinate with anions (Y-shape binding).

  • Signaling: Upon binding basic anions (like

    
    , 
    
    
    
    ), the electron density shifts, often causing a visible color change (Colorless
    
    
    Yellow/Orange) due to Internal Charge Transfer (ICT).
Sensor Workflow Visualization

Sensor Step1 Receptor State (Free) Colorless / Pale Yellow Step2 Anion Addition (F-, AcO-) Formation of H-Bond Complex Step1->Step2  + Anion Step3 Deprotonation / ICT Charge Transfer from Anion to Nitro Step2->Step3  Basic Anions Step4 Signal Output Visible Color Change (Yellow/Orange) Step3->Step4  Chromogenic Response

Caption: Mechanism of colorimetric anion sensing by nitrophenyl thioureas.

Structure-Activity Relationship (SAR) Map

To optimize this scaffold for specific needs, modifications should be targeted as follows:

RegionModificationEffectRecommended For
Nitro (5-Pos) Replace with

Increases Lipophilicity, retains EWGCNS Drug Delivery
Nitro (5-Pos) Reduce to

Inverts electronics (EWG

EDG)
Reducing Toxicity
Methyl (2-Pos) Remove (H)Increases planarityCrystal Packing / NLO
Thiourea (S) Replace with O (Urea)Increases water solubilityOral Bioavailability
N'-Terminus Add Pyridine RingAdds metal chelation siteMetallo-drugs

References

  • Arslan, H., et al. (2009).[3] Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules. Link

  • Ghannoum, M. A., et al. (1988). Antibacterial activity of some alpha-substituted 2-methyl-5-nitrofurans. Folia Microbiologica. Link

  • Abbas, S. Y., et al. (2020).[4] Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity. European Journal of Medicinal Chemistry. Link

  • Li, Y., et al. (2024). Nitrophenyl Thiourea-Modified Polyethylenimine Colorimetric Sensor for Sulfate, Fluorine, and Acetate. Molecules. Link

  • Saeed, A., et al. (2014).[5][6] Recent developments in chemistry, coordination, structure and biological aspects of 1-(acyl/aroyl)-3-(substituted)thioureas. Reviews in Inorganic Chemistry. (Contextual citation for general synthesis).

Sources

Methodological & Application

Application Note: Protocol for Reacting 2-Methyl-5-Nitroaniline with Acetyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the synthesis of N-acetyl-N'-(2-methyl-5-nitrophenyl)thiourea via the nucleophilic addition of 2-methyl-5-nitroaniline to in situ generated acetyl isothiocyanate. Acyl thioureas are critical intermediates in medicinal chemistry, serving as precursors for bioactive heterocycles such as benzothiazoles, quinazolines, and thiohydantoins. This guide addresses the specific challenges posed by the electron-deficient nature of the nitroaniline substrate and provides a self-validating workflow to ensure high yield and purity.

Introduction & Reaction Theory

Chemical Context

The reaction involves the condensation of a primary aromatic amine with an acyl isothiocyanate. While alkyl isothiocyanates are moderately reactive, acyl isothiocyanates are highly electrophilic due to the electron-withdrawing carbonyl group adjacent to the isothiocyanate moiety (


). This enhanced electrophilicity is crucial for this specific protocol because the nucleophile, 2-methyl-5-nitroaniline , is deactivated. The nitro group (

) exerts a strong inductive (

) and mesomeric (

) electron-withdrawing effect, reducing the electron density on the amino nitrogen, thereby lowering its nucleophilicity.
Strategic Choice of Reagents

Acetyl isothiocyanate is unstable and difficult to store. Therefore, this protocol utilizes an in situ generation strategy using ammonium thiocyanate and acetyl chloride. This approach minimizes handling of toxic volatile isothiocyanates and drives the reaction forward by maintaining a fresh supply of the electrophile.

Reaction Scheme:

  • Generation:

    
    
    
  • Addition:

    
    
    

Mechanistic Pathway (Visualization)

The following diagram illustrates the electronic flow during the reaction. The amine nitrogen attacks the central carbon of the isothiocyanate, followed by a proton transfer to form the stable thiourea.

ReactionMechanism Reagents Reagents (Acetyl-NCS + Amine) TS Transition State (Nucleophilic Attack) Reagents->TS N-attack on C=S Intermediate Zwitterionic Intermediate TS->Intermediate Bond Formation Product Product (N-Acetyl-N'-arylthiourea) Intermediate->Product Proton Transfer (Tautomerization)

Figure 1: Mechanistic pathway of the nucleophilic addition of 2-methyl-5-nitroaniline to acetyl isothiocyanate.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )PurityRole
2-Methyl-5-nitroaniline 152.15>98%Nucleophile (Substrate)
Ammonium Thiocyanate 76.12>99%Isothiocyanate Precursor
Acetyl Chloride 78.50ACS ReagentAcylating Agent
Acetone 58.08Dry/AnhydrousSolvent
Step-by-Step Procedure

Phase 1: In Situ Generation of Acetyl Isothiocyanate

  • Setup: Equip a 250 mL three-necked round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar. Ensure the system is dry (moisture hydrolyzes acetyl chloride).

  • Solvation: Dissolve Ammonium Thiocyanate (1.1 eq, 12 mmol) in dry Acetone (30 mL) .

  • Activation: Add Acetyl Chloride (1.1 eq, 12 mmol) dropwise via the addition funnel over 10–15 minutes at room temperature.

    • Observation: A white precipitate of ammonium chloride (

      
      ) will form immediately.
      
  • Completion: Reflux the mixture for 15 minutes to ensure complete conversion to acetyl isothiocyanate.

Phase 2: Nucleophilic Addition 5. Substrate Preparation: Dissolve 2-methyl-5-nitroaniline (1.0 eq, 10.9 mmol) in a minimal amount of acetone (approx. 10–15 mL). 6. Addition: Add the amine solution dropwise to the refluxing isothiocyanate mixture.

  • Note: The reaction is exothermic; maintain a steady reflux.[1]
  • Reaction: Reflux the reaction mixture for 2–3 hours .
  • Monitoring: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 7:3). The starting amine spot should disappear.

Phase 3: Isolation and Purification 8. Precipitation: Pour the hot reaction mixture into 200 mL of ice-cold water with vigorous stirring. The excess ammonium chloride will dissolve, and the thiourea product will precipitate as a solid. 9. Filtration: Filter the solid using a Büchner funnel. Wash the cake with cold water (


) to remove inorganic salts and traces of acid.
10. Recrystallization:  Recrystallize the crude solid from Ethanol  or an Ethanol/Water (4:1)  mixture.
11. Drying:  Dry the purified crystals in a vacuum oven at 50°C for 4 hours.

Experimental Workflow Diagram

The following flowchart outlines the critical decision points and operational steps for the synthesis.

Workflow Start Start: Reagent Prep Gen Generate Acetyl-NCS (NH4SCN + AcCl in Acetone) Start->Gen Check1 Precipitate formed? Gen->Check1 AddAmine Add 2-methyl-5-nitroaniline (Reflux 2-3 hrs) Check1->AddAmine Yes (NH4Cl ppt) TLC TLC Check (Amine consumed?) AddAmine->TLC TLC->AddAmine No (Continue Reflux) Quench Pour into Ice Water TLC->Quench Yes Filter Filter & Wash (Remove NH4Cl) Quench->Filter Recryst Recrystallize (Ethanol) Filter->Recryst End Final Product (N-Acetyl-N'-arylthiourea) Recryst->End

Figure 2: Operational workflow for the synthesis, purification, and validation of the thiourea derivative.

Characterization & Data Analysis

To validate the structure of N-acetyl-N'-(2-methyl-5-nitrophenyl)thiourea, the following spectral data should be obtained.

TechniqueExpected Signal / ObservationStructural Assignment
IR Spectroscopy


stretch (broad)


(Amide carbonyl)


(Thiocarbonyl)


(Nitro stretch)

NMR

ppm (Singlet)

(Acetyl group)

ppm (Singlet)

(Aryl methyl)

ppm (Broad Singlets)

protons (Deshielded by C=S/C=O)

ppm (Multiplets)
Aromatic protons (3H)

Note on Hydrolysis: Acyl thioureas are sensitive to basic hydrolysis. If the goal is to obtain the free thiourea (N-(2-methyl-5-nitrophenyl)thiourea), the acetyl group can be removed by heating in dilute aqueous NaOH or HCl.

Safety & Troubleshooting

Hazard Mitigation
  • Acetyl Chloride: Potent lachrymator and corrosive. Reacts violently with water. Control: Handle only in a fume hood; quench glassware in a base bath.

  • Nitroanilines: Toxic by inhalation and skin contact.[2][3] Potential mutagens.[4] Control: Double-glove (Nitrile) and use a particulate respirator if handling powder outside a hood.

  • Isothiocyanates: Sensitizers and irritants. Control: Ensure complete destruction of excess isothiocyanate during the water quench step.

Troubleshooting Guide
  • Low Yield: Often caused by moisture in the acetone during the activation step (hydrolysis of acetyl chloride). Solution: Use freshly distilled or molecular-sieve-dried acetone.

  • Oiling Out: If the product oils out upon pouring into water, the water may be too warm or the concentration too high. Solution: Decant the water, triturate the oil with a small amount of cold ethanol to induce crystallization, or scratch the flask walls.

  • Starting Material Remains: The deactivated amine reacts slowly. Solution: Increase reflux time or add a catalytic amount of pyridine (though usually not necessary with acyl isothiocyanates).

References

  • BenchChem. (2025).[2][5][6] Reaction mechanism of acetyl isothiocyanate with primary amines.[5] Retrieved from

  • Srivastava, S. et al. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2),[7] 42. Retrieved from

  • Maddila, S. et al. (2016). Synthesis and antimicrobial activity of some new 1,2,4-triazoles. Arkivoc, 2016(vi), 206-245. (Discusses acyl isothiocyanate reactivity).[7][4][5][8][9][10] Retrieved from

  • Shahwar, D. et al. (2012). 3-Acetyl-1-(2-methylphenyl)thiourea. Acta Crystallographica Section E. Retrieved from

  • Doub, L. et al. (1958). Preparation of aryl isothiocyanates and thioureas.[7][1][8] U.S. Patent 3,637,787. Retrieved from

Sources

Application Note and Protocol for the Purification of N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the purification of N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide, a compound of interest in drug development and chemical synthesis. The protocol details the selection of appropriate recrystallization solvents and outlines a step-by-step procedure to enhance the purity of the target compound. The underlying principles of solvent selection and recrystallization are discussed to provide researchers with a robust framework for optimizing purification outcomes.

Introduction: The Imperative for Purity

N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide belongs to the class of thiourea derivatives, which are recognized for their diverse biological activities and applications as intermediates in organic synthesis.[1][2] The presence of impurities in the synthesized compound can significantly impact its physicochemical properties, biological activity, and safety profile. Therefore, effective purification is a critical step in its preparation. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system.

This guide provides a detailed protocol for the recrystallization of N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide, with a focus on the rationale behind solvent selection and procedural steps to ensure high purity and yield.

The Science of Recrystallization: A Primer

Recrystallization is based on the principle that the solubility of a solid in a solvent generally increases with temperature. In an ideal recrystallization, the crude material is dissolved in a hot solvent in which the compound of interest is highly soluble, while the impurities are either insoluble or sparingly soluble. Upon cooling, the solubility of the desired compound decreases, leading to the formation of a supersaturated solution from which pure crystals precipitate, leaving the impurities dissolved in the mother liquor.

The choice of solvent is paramount for a successful recrystallization. An ideal solvent should:

  • Exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures.

  • Either not dissolve impurities at all or keep them dissolved upon cooling.

  • Be chemically inert towards the compound being purified.

  • Be volatile enough to be easily removed from the purified crystals.

  • Have a boiling point below the melting point of the compound.

Solvent Selection for N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide

The molecular structure of N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide, with its aromatic ring, nitro group, and carbamothioyl acetamide moiety, suggests a moderate polarity. This provides a basis for selecting potential recrystallization solvents. Based on literature precedents for similar acetamide and thiourea derivatives, several solvent systems are proposed for screening.[3][4][5]

Table 1: Potential Recrystallization Solvents and Their Rationale

Solvent/Solvent SystemRationaleBoiling Point (°C)
Ethanol Often a good solvent for moderately polar organic compounds. Has been successfully used for recrystallizing related nitro-containing acetamides and thiourea derivatives.[3]78.4
Water The compound may have low solubility in cold water and higher solubility in hot water, making it a potential "green" solvent. A related compound, N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide, was crystallized from boiling deionized water.100
Ethanol/Water Mixture A binary solvent system can fine-tune the solvating power. An ethanol-water mixture was effective for purifying N-(4-nitrophenyl) acetamide.[4] The ratio can be adjusted to achieve optimal solubility characteristics.Variable
Acetone A polar aprotic solvent that can be effective for a range of organic compounds. Used in the synthesis of some thiourea derivatives.[5][6]56
Isopropanol Similar properties to ethanol but with a slightly higher boiling point, which can sometimes be advantageous.82.6

Experimental Protocol: A Step-by-Step Guide

This section outlines a detailed protocol for the purification of N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide.

Materials and Equipment
  • Crude N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide

  • Selected recrystallization solvent(s) (e.g., ethanol, deionized water)

  • Erlenmeyer flasks

  • Heating source (hot plate with magnetic stirrer)

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

  • Melting point apparatus

  • Thin-Layer Chromatography (TLC) equipment

Workflow for Recrystallization

The following diagram illustrates the general workflow for the recrystallization process.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (if needed) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude compound in Erlenmeyer flask B Add minimal amount of hot solvent A->B C Heat and stir until fully dissolved B->C D If insoluble impurities are present, perform hot gravity filtration C->D Check for insolubles E Allow solution to cool slowly to room temperature C->E No insolubles D->E F Cool further in an ice bath E->F G Collect crystals by vacuum filtration F->G H Wash crystals with a small amount of cold solvent G->H I Dry crystals thoroughly H->I

Caption: General workflow for the recrystallization of N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide.

Detailed Recrystallization Procedure
  • Solvent Screening (Small Scale):

    • Place approximately 50 mg of the crude compound into separate test tubes.

    • Add a few drops of each potential solvent (from Table 1) at room temperature. Observe the solubility. A good solvent should not dissolve the compound at room temperature.

    • Heat the test tubes that showed poor room temperature solubility in a water bath. Add the solvent dropwise until the solid just dissolves.

    • Allow the solutions to cool to room temperature and then in an ice bath. Observe the formation of crystals. The solvent that yields a good crop of crystals is a suitable candidate. For mixed solvent systems like ethanol/water, dissolve the compound in the better solvent (ethanol) and add the poorer solvent (water) dropwise until turbidity persists, then heat to clarify and cool.

  • Dissolution:

    • Place the crude N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide in an Erlenmeyer flask.

    • Add a magnetic stir bar and place the flask on a hot plate.

    • Add the chosen solvent (e.g., ethanol) in small portions while heating and stirring. Add just enough hot solvent to completely dissolve the solid. Avoid adding excess solvent, as this will reduce the yield.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum and pour the cold crystalline mixture into the funnel.

    • Wash the crystals with a small amount of fresh, cold solvent to remove any adhering mother liquor.

    • Keep the vacuum on to pull air through the crystals for several minutes to help them dry.

  • Drying:

    • Transfer the crystals from the filter paper to a watch glass or weighing dish.

    • Dry the crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.

Purity Assessment

The purity of the recrystallized N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide should be assessed using the following methods:

  • Melting Point Determination: A pure compound will have a sharp and narrow melting point range. Compare the melting point of the recrystallized product to that of the crude material. A higher and sharper melting point indicates increased purity.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate and elute with an appropriate solvent system. The purified product should ideally show a single spot, while the crude material may show multiple spots corresponding to impurities.

Troubleshooting Common Recrystallization Issues

Table 2: Troubleshooting Guide

IssuePotential CauseSolution
No crystals form upon cooling Too much solvent was used; the solution is not supersaturated.Boil off some of the solvent to concentrate the solution and allow it to cool again.
Oiling out The boiling point of the solvent is higher than the melting point of the compound; the compound is insoluble in the solvent at all temperatures.Use a lower-boiling solvent or a different solvent system.
Low recovery of crystals The compound is too soluble in the cold solvent; premature crystallization during hot filtration.Ensure the solution is thoroughly cooled in an ice bath; pre-heat the filtration apparatus.
Colored impurities remain The impurity is co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the desired product).

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide by recrystallization. By understanding the principles of solvent selection and following the outlined procedures, researchers can effectively enhance the purity of this valuable compound, ensuring its suitability for further research and development applications.

References

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available at: [Link]

  • ResearchGate. (2024). Synthesis, Characterization, and Antidiabetic Evaluation of N-((5-(3- chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-yl) carbamothioyl) Benzamide Derivatives. Available at: [Link]

  • PMC. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Available at: [Link]

  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Available at: [Link]

  • Malaysian Journal of Analytical Sciences. (2017). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Available at: [Link]

  • PubChem. N-(2-methyl-5-nitrophenyl)-2-(2-thienyl)acetamide. Available at: [Link]

  • PubChem. Acetamide, N-(2-methyl-4-nitrophenyl)-. Available at: [Link]

  • Google Patents. Process for the preparation of acetamide derivatives.
  • ResearchGate. How can I purify my bis thiourea compound?. Available at: [Link]

  • Karbala International Journal of Modern Science. N–((2–Acetylphenyl)carbamothioyl)benzamide. Available at: [Link]

  • NIST WebBook. Acetamide, N-(2-nitrophenyl)-. Available at: [Link]

  • PDF. (2025). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Available at: [Link]

  • Google Patents. Method for preparing thioacetamide.
  • PMC. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Available at: [Link]

  • Organic Chemistry Portal. Thiourea synthesis by thioacylation. Available at: [Link]

  • MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Available at: [Link]

  • MDPI. Experimental and Hirshfeld Surface Investigations for Unexpected Aminophenazone Cocrystal Formation under Thiourea Reaction Conditions via Possible Enamine Assisted Rearrangement. Available at: [Link]

Sources

TLC mobile phase for separating acylthiourea nitro derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: TLC Method Development for Acylthiourea Nitro Derivatives

Strategic Overview

The separation of acylthiourea nitro derivatives presents a unique chromatographic challenge due to the interplay between tautomerism and positional isomerism . Unlike simple amides, acylthioureas (


) possess both carbonyl and thiocarbonyl functionalities, leading to intra-molecular hydrogen bonding (pseudo-ring formation) that drastically alters their interaction with the stationary phase.[1][2][3][4]

The Chemical Challenge:

  • Tautomeric Equilibrium: The thione-thiol tautomerism (

    
    ) often results in "streaking" or double spots on silica gel if the mobile phase pH is not controlled.[1][4]
    
  • Nitro-Regioisomerism: Separating ortho-, meta-, and para- nitro isomers requires exploiting subtle differences in dipole moments.[1][2][3][4] Ortho- isomers frequently form stable 6-membered intramolecular hydrogen bonds (between the nitro oxygen and the thioamide proton), reducing their polarity and increasing

    
     values compared to para- isomers.[1][2][4]
    

This guide provides a self-validating protocol to optimize mobile phases for these bioactive intermediates.

Materials & Reagents

  • Stationary Phase: Silica Gel 60

    
     pre-coated aluminum or glass plates (20 x 20 cm).[1][2][3][4]
    
  • Solvents (HPLC Grade):

    • Primary Non-polar: n-Hexane (Hex) or Petroleum Ether (PE).[1][2][3][4]

    • Primary Polar: Ethyl Acetate (EtOAc).[1][2][3][4]

    • Selectivity Modifiers: Toluene (Tol), Chloroform (

      
      ), Acetone.[1][2][3][4]
      
    • Tailing Suppressors: Glacial Acetic Acid (AcOH), Formic Acid.[1][2][3][4]

  • Detection: UV Lamp (254 nm/366 nm) and Iodine Chamber.[1][2][3][4]

Protocol A: Mobile Phase Scouting (The "2-3-2" Method)

Do not guess the solvent ratio. Use this systematic "2-3-2" approach to locate the optimal polarity window.

Objective: Achieve a Retardation Factor (


) between 0.2 and 0.8 for the target compound.

Step-by-Step Methodology:

  • Preparation: Prepare 10 mL of three "Scouting Systems":

    • System A (Low Polarity): Hex:EtOAc (9:1)[1][2][3][4]

    • System B (Medium Polarity): Hex:EtOAc (1:1)[1][2][3][4]

    • System C (High Polarity): Pure EtOAc[1][3][4]

  • Spotting: Apply 2 µL of the analyte solution (1 mg/mL in Acetone) to three separate TLC strips.

  • Elution: Develop the plates in the respective chambers.

  • Analysis:

    • If

      
       in System B: The compound is High Polarity . Switch to Chloroform:Methanol systems.
      
    • If

      
       in System A: The compound is Low Polarity . Switch to 100% Hexane or Hexane:Toluene.
      
    • If

      
       is 0.3–0.7 in System B: You are in the "Goldilocks Zone" . Proceed to Protocol B for fine-tuning.
      

Data Output: Polarity Selection Matrix

Observed BehaviorDiagnosisRecommended Action
Stays at Baseline (

)
Analyte too polarAdd Methanol (1-10%) or Acetone.[1][2][3][4]
Moves with Solvent Front (

)
Analyte too non-polarIncrease Hexane ratio; try Toluene.
Streaking / Tailing Acidic protons interacting with Silica Add 0.5% Acetic Acid to mobile phase.
Double Spots (connected)Tautomer separationRun 2D-TLC to confirm; Acidify eluent.[1][2][3][4]

Protocol B: High-Resolution Isomer Separation

For separating nitro-isomers (e.g., o-nitrobenzoylthiourea vs. p-nitrobenzoylthiourea), simple polarity adjustment is often insufficient.[1][2][3][4] You must alter the selectivity of the solvent.

The "Selectivity Triangle" Approach: If Hex:EtOAc fails to resolve isomers, replace the polar modifier with a solvent from a different selectivity group (e.g., Proton Acceptor vs. Dipole Interaction).[1][2][3]

  • System 1 (Standard): Hexane : Ethyl Acetate (3:1)[1][2][3][4]

    • Mechanism:[1][2][5][6][7] General polarity separation.

  • System 2 (Pi-Pi Interaction): Toluene : Acetone (4:1)[1][2][3][4]

    • Mechanism:[1][2][5][6][7] Toluene interacts with the nitro-aromatic ring.[1][4] Ortho- isomers often move faster here due to steric twisting preventing full surface adsorption.[1][4]

  • System 3 (Chlorinated): Chloroform : Ethanol (9.5 : 0.5)[1][2][3][4]

    • Mechanism:[1][2][5][6][7] Excellent for solubilizing the thiocarbonyl moiety; breaks intermolecular H-bonds.[4]

Workflow Visualization

The following diagram illustrates the decision logic for optimizing the mobile phase, specifically addressing the "tailing" issue common with thioureas.

TLC_Optimization Start Start: Crude Acylthiourea Mix Screen Screen: Hex:EtOAc (1:1) Start->Screen CheckRf Check Rf Value Screen->CheckRf TooPolar Rf < 0.2 (Too Polar) CheckRf->TooPolar Stuck at start TooNonPolar Rf > 0.8 (Too Non-Polar) CheckRf->TooNonPolar Moved to front GoodRf Rf 0.3 - 0.7 (Optimal Range) CheckRf->GoodRf Centered AdjustPolar Add MeOH or Switch to CHCl3 TooPolar->AdjustPolar AdjustNonPolar Increase Hexane or use Toluene TooNonPolar->AdjustNonPolar CheckShape Check Spot Shape GoodRf->CheckShape AdjustPolar->Screen Retest AdjustNonPolar->Screen Retest Tailing Tailing / Streaking? CheckShape->Tailing Yes Sharp Round / Sharp CheckShape->Sharp No AddAcid Add 0.5% Acetic Acid (Suppress Silanol Ionization) Tailing->AddAcid FinalSystem Finalized Mobile Phase Sharp->FinalSystem AddAcid->FinalSystem

Figure 1: Decision tree for optimizing TLC mobile phases for acylthiourea derivatives, highlighting the critical step of acid modification.

Advanced Detection (Self-Validation)

To ensure the spots observed are the target thioureas and not decomposition products, use this dual-detection method:

  • UV 254 nm: All nitro-acylthioureas will quench fluorescence (appear as dark spots) due to the aromatic rings.[1][4]

  • Grote’s Reagent (Specific Verification):

    • Preparation: Mix 0.5g Sodium Nitroprusside + 0.5g Hydroxylamine HCl + 1g Sodium Bicarbonate in 20mL water. Add 2 drops of Bromine.

    • Application: Spray the plate.

    • Result: Thiocarbonyl (

      
      ) groups turn Blue/Green .[1][2][3][4] This confirms the integrity of the thiourea moiety on the plate [1].
      

References

  • Saeed, A., et al. (2022).[1][2][3][4][8] Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations. Journal of Molecular Structure.

  • Sherma, J., & Fried, B. (2003).[1][2][3][4] Handbook of Thin-Layer Chromatography. Marcel Dekker Inc. (General reference for "Prisma" optimization model).

  • Raza, M. A., et al. (2021).[1][2][3][4] Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure...[2] Bulletin of the Chemical Society of Ethiopia.

  • Hinze, W. L., & Armstrong, D. W. (1980).[1][2][3][4] Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids... Analytical Letters.[9]

Sources

Application Note: Antimicrobial Screening of N-Carbamothioylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-carbamothioylacetamide derivatives (acyl thioureas) represent a potent class of pharmacophores exhibiting broad-spectrum antimicrobial activity. Their mechanism often involves metal chelation (targeting metallo-enzymes like urease or DNA gyrase) and membrane depolarization. However, their lipophilic nature and tendency to precipitate in aqueous media present significant challenges during biological evaluation. This guide outlines a standardized, high-throughput screening workflow optimized for these derivatives, integrating CLSI-compliant microdilution methods with resazurin-based endpoint detection to ensure data reliability.

Critical Considerations & Compound Handling

The Solubility Paradox

N-carbamothioylacetamide derivatives often possess low aqueous solubility due to intramolecular hydrogen bonding (pseudo-ring formation). Standard broth microdilution can yield false negatives if the compound precipitates, or false positives if the solvent concentration is toxic to the bacteria.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the required solvent.

  • The "2% Rule": The final concentration of DMSO in the bacterial culture well must not exceed 2% (v/v). Concentrations

    
     are toxic to sensitive strains (e.g., S. aureus), skewing MIC data.
    
Chemical Stability

The thioamide moiety (


) is sensitive to oxidation.
  • Storage: Store stock solutions (typically

    
    ) at 
    
    
    
    under argon/nitrogen.
  • Freshness: Do not subject stock solutions to more than 3 freeze-thaw cycles.

Experimental Workflow Overview

The following diagram illustrates the tiered screening logic, ensuring resources are not wasted on inactive compounds.

ScreeningWorkflow Start Compound Synthesis (N-carbamothioylacetamide) Solubility Solubility Check (DMSO Tolerance) Start->Solubility Primary Primary Screen: MIC (Resazurin Microdilution) Solubility->Primary Soluble < 2% DMSO Secondary Secondary Screen: MBC (Bactericidal vs Static) Primary->Secondary MIC < 64 µg/mL Stop Discard / Redesign Primary->Stop MIC > 64 µg/mL Tertiary Time-Kill Kinetics (Log Reduction) Secondary->Tertiary MBC/MIC Ratio Defined Mechanism MOA Studies (Metal Chelation/Biofilm) Tertiary->Mechanism

Figure 1: Tiered screening workflow for acyl thiourea derivatives. Only compounds passing the MIC threshold proceed to kinetic studies.

Protocol A: Primary Screening (Resazurin-Enhanced MIC)

Purpose: Determine the Minimum Inhibitory Concentration (MIC) using a redox indicator to overcome turbidity reading errors caused by compound precipitation. Standard: Adapted from CLSI M07-A10 [1].

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).

  • Plates: 96-well round-bottom polystyrene plates.

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

Step-by-Step Procedure
  • Inoculum Preparation:

    • Prepare a direct colony suspension in saline equivalent to a 0.5 McFarland standard (

      
      ).
      
    • Dilute this suspension 1:150 in CAMHB to reach a final challenge concentration of

      
      .
      
  • Compound Dilution (The "Deep Well" Method):

    • Note: Do not dilute directly in the assay plate to avoid DMSO spikes.

    • In a separate deep-well block, prepare 2x concentrations of the test compound in CAMHB (ensuring DMSO is 4% at this stage).

    • Perform serial 2-fold dilutions (e.g.,

      
      ).
      
  • Assay Assembly:

    • Add 50 µL of the diluted compound (2x) to the 96-well assay plate.

    • Add 50 µL of the bacterial inoculum (from Step 1).[1][2]

    • Final State: Compound is at 1x concentration; DMSO is at 2%; Bacteria are at

      
      .
      
  • Controls (Required for Validity):

    • Growth Control: 50 µL Media + 50 µL Bacteria + 2% DMSO (No drug).

    • Sterility Control: 100 µL Media only.

    • Reference Drug: Ciprofloxacin or Vancomycin (Standard MIC range).

  • Incubation & Detection:

    • Incubate at

      
       for 18–20 hours (aerobic).
      
    • Add 10 µL of Resazurin solution to each well.

    • Incubate for an additional 1–2 hours.

    • Read:

      • Blue/Purple: No growth (Inhibition).

      • Pink/Colorless: Growth (Metabolic reduction of dye).

Visualizing the Detection Mechanism

The resazurin assay is critical for N-carbamothioylacetamide derivatives because these compounds often form micro-crystals that mimic bacterial turbidity.

ResazurinRedox Resazurin Resazurin (Blue, Non-fluorescent) Resorufin Resorufin (Pink, Highly Fluorescent) Resazurin->Resorufin Reduction (Irreversible) INDICATES GROWTH Enzymes Bacterial Dehydrogenases (NADH -> NAD+) Enzymes->Resazurin Catalyzes Dihydro Dihydroresorufin (Colorless) Resorufin->Dihydro Further Reduction (Heavy Growth)

Figure 2: Redox mechanism. Viable bacteria reduce Blue Resazurin to Pink Resorufin.[2][3] If the well remains Blue, the compound successfully inhibited growth.

Protocol B: Time-Kill Kinetics

Purpose: To determine if the derivative is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[4] This is vital for acyl thioureas, which can exhibit mixed modes of action [2].

Procedure
  • Setup: Prepare tubes with CAMHB containing the test compound at 1x MIC and 4x MIC .

  • Inoculation: Add bacteria to a final density of

    
    .
    
  • Sampling: Incubate at

    
     with shaking. Remove aliquots at 
    
    
    
    .
  • Quantification: Perform serial 10-fold dilutions in saline and spot-plate onto nutrient agar. Incubate overnight and count colonies.

Data Interpretation[2][5][6][7][8][9][10]
  • Bactericidal:

    
     reduction in CFU/mL (99.9% kill) compared to the initial inoculum.[4][5]
    
  • Bacteriostatic:

    
     reduction.
    

Data Presentation Template

Report your screening results using the following structured format to facilitate comparison.

Table 1: Antimicrobial Activity Profile (


) 
Compound IDR-Group Subst.S. aureus MICE. coli MICP. aeruginosa MICMBC/MIC RatioPhenotype
NCTA-01 Phenyl32>64>64N/AInactive
NCTA-04 4-F-Phenyl416642Bactericidal
NCTA-09 2,4-Cl-Phenyl28328Bacteriostatic
Cipro (Control)0.50.0150.51Bactericidal

Note: An MBC/MIC ratio


 typically indicates bactericidal activity; 

indicates bacteriostatic activity.

Advanced Characterization: Metal Chelation Check

Since N-carbamothioylacetamide derivatives often act by chelating metal ions (e.g.,


, 

) required by bacterial enzymes [3], a Metal Rescue Assay is recommended for lead compounds.

Protocol Modification:

  • Determine MIC as per Protocol A.

  • Run a parallel plate adding excess metal ions (

    
     or 
    
    
    
    ) to the media.
  • Result: If the MIC significantly increases (activity is lost) in the presence of excess metal, the mechanism likely involves metal chelation/depletion.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[6] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[7][8] Wayne, PA: CLSI.[9] [Link]

  • Sanguansermsri, D., et al. (2024).[1][10] Antimicrobial activity and time-kill kinetics of essential oil components.[1] Journal of Applied Pharmaceutical Science. [Link]

  • Kou, X., et al. (2023). Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. Molecules, 27(5), 1518.[10] [Link]

  • Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth.[2][11][12] Methods, 42(4), 321-324. [Link]

Sources

Application Note: Synthesis and Characterization of Metal Complexes with N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the synthesis, purification, and coordination chemistry of N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide , a biologically active acyl thiourea ligand. Acyl thiourea derivatives have emerged as a critical scaffold in medicinal chemistry due to their ability to coordinate transition metals (Cu(II), Ni(II), Co(II), Zn(II)) in a bidentate manner, significantly enhancing lipophilicity and bioactivity compared to the free ligand. This guide provides a self-validating workflow for researchers to generate these complexes for antimicrobial and anticancer screening.

Introduction & Mechanistic Rationale

The target ligand belongs to the class of N-acyl-N'-aryl thioureas . These molecules exhibit a tautomeric equilibrium between the keto-thione form (neutral) and the enol-thiol form (acidic).

  • Ligand Design: The inclusion of the 2-methyl-5-nitrophenyl moiety introduces specific electronic properties. The nitro group (

    
    ) at the 5-position acts as an electron-withdrawing group, increasing the acidity of the N-H protons, thereby facilitating deprotonation and metal coordination. The methyl group at the 2-position provides steric bulk, which can influence the coordination geometry and solubility.
    
  • Coordination Mode: In the presence of transition metal ions and a weak base, the ligand typically deprotonates to form a monoanionic [O, S] bidentate chelate, forming a stable six-membered ring with the metal center.

Reaction Pathway Overview

The synthesis proceeds via the nucleophilic addition of 2-methyl-5-nitroaniline to the highly reactive intermediate acetyl isothiocyanate, generated in situ.

Protocol: Ligand Synthesis

Target Molecule: N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide CAS Registry (Related): Derivatives are common in literature (e.g., acyl thioureas).

Reagents and Equipment
  • Reagents: Acetyl chloride (freshly distilled), Ammonium thiocyanate (

    
    ), 2-methyl-5-nitroaniline, Acetone (dry), Ethanol.
    
  • Equipment: 250 mL Round-bottom flask (RBF), Reflux condenser, Magnetic stirrer, Addition funnel, Ice bath.

Step-by-Step Procedure

Step 1: In Situ Preparation of Acetyl Isothiocyanate

  • Dissolve Ammonium thiocyanate (1.1 eq, 11 mmol) in 50 mL of dry acetone in a 250 mL RBF.

  • Add Acetyl chloride (1.1 eq, 11 mmol) dropwise via an addition funnel at room temperature.

    • Observation: A white precipitate of ammonium chloride (

      
      ) will form immediately.
      
  • Reflux the mixture for 30 minutes to ensure complete conversion.

  • Cool the mixture to room temperature. Note: Do not filter yet if the amine is soluble in the mixture, but standard practice suggests filtering off the inorganic salt (

    
    ) under inert atmosphere if possible to avoid side reactions, though many protocols proceed directly.
    

Step 2: Ligand Formation

  • Dissolve 2-methyl-5-nitroaniline (1.0 eq, 10 mmol) in 20 mL of acetone.

  • Add this amine solution dropwise to the reaction mixture from Step 1 containing the acetyl isothiocyanate.

  • Reflux the resulting mixture for 3–4 hours.

    • Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the amine spot.

  • Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The crude ligand will precipitate as a solid.

Step 3: Purification

  • Filter the solid precipitate and wash with cold water (

    
    ) to remove unreacted inorganic salts and traces of acid.
    
  • Recrystallize the solid from an Ethanol/Water (1:1) mixture or pure Ethanol.

  • Dry in a vacuum desiccator over

    
    .
    

Validation Criteria:

  • Yield: Expected >70%.

  • Melting Point: Sharp range (typically 160–180°C, derivative dependent).

  • FT-IR: Presence of

    
     amide at 
    
    
    
    and
    
    
    at
    
    
    .

Protocol: Metal Complex Preparation

General Formula:


 or 

Target Metals: Cu(II), Ni(II), Co(II), Zn(II).
Procedure
  • Ligand Solution: Dissolve the purified ligand (2 mmol) in 20 mL of hot absolute ethanol.

  • Metal Solution: Dissolve the Metal(II) Acetate salt (1 mmol) in 10 mL of hot ethanol.

    • Note: If using Metal Chlorides (

      
      ), add Sodium Acetate or Triethylamine (2 mmol) to the ligand solution to act as a base for deprotonation.
      
  • Complexation: Add the metal salt solution dropwise to the hot ligand solution under continuous stirring.

  • Reflux: Reflux the mixture for 4–6 hours.

    • Visual Cue: A distinct color change usually occurs (e.g., Cu(II) complexes often turn dark green or brown; Co(II) may turn blue/pink).

  • Isolation:

    • Allow the solution to cool slowly to room temperature, then refrigerate overnight to induce crystallization.

    • Filter the colored precipitate.[1]

    • Wash with cold ethanol (

      
      ) and then diethyl ether.
      
  • Drying: Dry under vacuum at 50°C.

Visualization of Workflows

Synthesis Pathway

The following diagram illustrates the stepwise synthesis of the ligand and its subsequent metal complexation.

SynthesisWorkflow Reagents Acetyl Chloride + NH4SCN Intermediate Acetyl Isothiocyanate (In Situ) Reagents->Intermediate Reflux, Acetone - NH4Cl Ligand Acyl Thiourea Ligand (Precipitate) Intermediate->Ligand + Amine Reflux 3h Amine 2-Methyl-5-Nitroaniline Amine->Ligand Complex Metal Complex [M(L)2] Ligand->Complex + Metal Salt EtOH, Reflux MetalSalt M(OAc)2 or MCl2 MetalSalt->Complex

Caption: Stepwise synthetic route from precursor generation to metal coordination.

Coordination Geometry

This diagram represents the theoretical coordination mode (Bidentate O, S) forming a neutral complex.

Coordination Metal M(II) O1 O (Carbonyl) Metal->O1 S1 S (Thiolate) Metal->S1 O2 O (Carbonyl) Metal->O2 S2 S (Thiolate) Metal->S2 LigandBackbone1 Ligand 1 Scaffold O1->LigandBackbone1 S1->LigandBackbone1 LigandBackbone2 Ligand 2 Scaffold O2->LigandBackbone2 S2->LigandBackbone2

Caption: Square planar or distorted octahedral geometry showing bidentate [O, S] chelation.

Characterization & Data Interpretation

To validate the synthesis, compare spectral data between the free ligand and the metal complex.[1]

Infrared Spectroscopy (FT-IR)

The coordination of the metal through Oxygen and Sulfur results in specific peak shifts.

Functional GroupFree Ligand (

)
Metal Complex (

)
Interpretation


Disappears / WeakensDeprotonation of the thioamide nitrogen.



Shift to lower frequency indicates coordination via Carbonyl Oxygen.



Shift to lower frequency indicates coordination via Sulfur (C-S character increases).

N/A

Formation of Metal-Oxygen bond.

N/A

Formation of Metal-Sulfur bond.
Proton NMR ( -NMR)
  • Free Ligand: Two distinct singlets for N-H protons are typically observed downfield (

    
    ) due to intramolecular hydrogen bonding.
    
  • Complex: The signal for the N-H proton adjacent to the thiocarbonyl group disappears, confirming deprotonation and coordination.

Biological Application Notes

Researchers utilizing this protocol are typically investigating antimicrobial or cytotoxic activity.

  • Lipophilicity (Tweedy's Chelation Theory): Upon complexation, the positive charge of the metal is partially shared with the donor atoms, and

    
    -electron delocalization occurs over the chelate ring. This increases the lipophilicity of the complex, facilitating penetration through the lipid bilayer of bacterial cell membranes.
    
  • Screening Protocol: Dissolve complexes in DMSO (1 mg/mL). Screen against S. aureus (Gram-positive) and E. coli (Gram-negative) using the agar well diffusion method.

References

  • Saeed, A., et al. (2016). "A review on the chemistry, coordination, structure and biological properties of 1-(acyl/aroyl)-3-(substituted) thioureas." Journal of Sulfur Chemistry. Link

  • Yousef, T. A., et al. (2023).[2] "Thiourea derivative metal complexes: Spectroscopic, anti-microbial evaluation, ADMET, toxicity, and molecular docking studies." Inorganics. Link

  • Uysal, M. E., et al. (2024).[2][3] "Ruthenium(III) acyl thiourea complex: A catalyst for transfer hydrogenation of nitroarenes."[2] Polyhedron.[2] Link

  • BenchChem. (2025). "Managing byproduct formation in the synthesis of 2-Methyl-5-nitroaniline." Link

  • Correa, R. S., et al. (2020). "Selective Coordination Mode of Acylthiourea Ligands in Half-Sandwich Ru(II) Complexes and Their Cytotoxic Evaluation." Inorganic Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in bioassay development. Due to its chemical structure, featuring aromatic rings and a carbamothioyl group, this compound is predicted to have low aqueous solubility, a common challenge for many new chemical entities (NCEs) in drug discovery pipelines.[1][2] This guide provides a systematic approach to troubleshooting and enhancing solubility, ensuring reliable and reproducible bioassay results.

Part 1: Initial Assessment & Troubleshooting

This section addresses the most common initial questions and provides a foundational understanding of the solubility problem.

Q1: My initial attempt to dissolve N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide directly in my aqueous assay buffer failed. What's happening?

A1: This is a common and expected issue. The compound's molecular structure suggests it is a lipophilic, or "grease-ball," type molecule, making it poorly soluble in water-based solutions.[3] Direct dissolution in aqueous buffers is often unsuccessful for such compounds, which are frequently classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[2][3] The first step is not to increase the volume of the buffer, but to employ a systematic solubilization strategy, starting with the preparation of a concentrated stock solution in a suitable organic solvent.

Q2: What is the best organic solvent to use for my initial stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most widely used initial solvent for water-insoluble compounds in bioassays.[4] It has a high solubilizing power for a broad range of organic molecules.

Initial Protocol:

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) of N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide in 100% DMSO.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Store this stock solution appropriately (typically at -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Causality: Creating a concentrated stock in a strong organic solvent is the foundational step. This allows you to introduce the compound into your aqueous assay buffer via serial dilution, where the final concentration of the organic solvent is kept to a minimum to avoid interfering with the biological system.[4]

Q3: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous assay buffer. What should I do now?

A3: This indicates that the aqueous solubility limit is being exceeded even with the use of a co-solvent. The key is to ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤0.5%, and never exceeding 1%) while keeping your compound in solution.[4] If precipitation still occurs, you need to explore more advanced solubilization techniques.

Below is a workflow diagram to guide your decision-making process.

Solubility_Workflow start_node Start: Dissolve Compound in Aqueous Buffer decision_node decision_node start_node->decision_node Soluble? end_node Proceed to Bioassay decision_node->end_node Yes process_node1 Prepare 10-50 mM Stock in 100% DMSO decision_node->process_node1 No process_node process_node fail_node Re-evaluate Compound/ Assay Compatibility decision_node2 Soluble in DMSO? process_node1->decision_node2 decision_node2->fail_node No process_node2 Dilute Stock into Assay Buffer (Final DMSO <= 0.5%) decision_node2->process_node2 Yes decision_node3 Precipitation Occurs? process_node2->decision_node3 decision_node3->end_node No process_node3 Implement Advanced Strategy: - pH Modification - Co-Solvent System - Cyclodextrins - Nanosuspension decision_node3->process_node3 Yes process_node3->end_node

Caption: Decision workflow for troubleshooting compound solubility.

Part 2: Systematic Guide to Solubility Enhancement

If initial troubleshooting fails, a more systematic approach is required. The following methods can be explored, often in combination.

Q4: How can I use co-solvents more effectively?

A4: While DMSO is a good starting point, a combination of co-solvents can sometimes maintain solubility upon aqueous dilution where a single solvent fails.[5][6] This approach works by reducing the polarity of the aqueous medium, making it more favorable for the lipophilic compound.[7]

Common Co-Solvent Systems:

Co-SolventTypical Final Concentration in AssayKey Considerations
Ethanol ≤1%Generally well-tolerated by cells, but can have biological effects at higher concentrations.[4]
Polyethylene Glycol 400 (PEG 400) ≤1-2%A less volatile and often less toxic alternative to ethanol. Good for creating mixed solvent systems.[5]
Glycerol ≤5%Can increase viscosity. Often used in combination with other solvents.[5]

Protocol for Co-Solvent System:

  • Prepare a 10 mM stock of your compound in 100% DMSO.

  • Create an intermediate dilution (e.g., 1 mM) in a co-solvent mixture, for example, 50% PEG 400 and 50% water.

  • Use this intermediate stock for the final dilution into your assay medium.

  • Crucially, always run a vehicle control containing the same final concentration of the co-solvent mixture to ensure it does not affect your assay readout.

Q5: My compound has acidic or basic functional groups. Can I use pH to improve solubility?

A5: Absolutely. The solubility of ionizable compounds is highly dependent on pH.[8][9] Based on the structure of N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide, the acetamide and carbamothioyl groups may have ionizable protons.

  • For weakly acidic compounds , increasing the pH above the pKa will deprotonate the molecule, forming a more soluble salt.[10]

  • For weakly basic compounds , decreasing the pH below the pKa will protonate the molecule, again increasing solubility.[11]

Experimental Protocol for pH-Dependent Solubility:

  • Prepare a series of buffers with a range of pH values (e.g., from pH 5.0 to 9.0).

  • Add an excess amount of the solid compound to each buffer.

  • Equilibrate the samples for a set period (e.g., 24 hours) with agitation.

  • Centrifuge to pellet the undissolved solid.

  • Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Plot solubility versus pH to determine the optimal pH range for your assay buffer.[12]

Trustworthiness: This systematic approach provides empirical data on how pH affects your specific compound, removing guesswork and leading to a more robust assay. Remember that the optimal pH for solubility must also be compatible with the biological system (e.g., cell health, enzyme activity).

Q6: I've heard about cyclodextrins. How do they work and how can I use them?

A6: Cyclodextrins (CDs) are cyclic oligosaccharides that act as molecular encapsulating agents.[13][14] They have a hydrophilic exterior, making them water-soluble, and a lipophilic interior cavity. Poorly soluble drugs like yours can be entrapped within this cavity, forming an "inclusion complex" that has significantly improved aqueous solubility.[13][15][16]

Cyclodextrin_Mechanism cluster_0 Before Complexation cluster_1 Inclusion Complex Formation Compound Poorly Soluble Compound Water Aqueous Solution Compound->Water Insoluble Complex Soluble Inclusion Complex CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Core) Water2 Aqueous Solution Complex->Water2 Soluble

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.

Protocol for Using Cyclodextrins:

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices in research due to their high solubility and low toxicity.[17]

  • Prepare CD Solution: Dissolve the CD in your assay buffer to make a stock solution (e.g., 10-20% w/v).

  • Method 1 (Direct Solubilization): Add your compound (from a concentrated DMSO stock) directly to the CD-containing buffer. The complex will form in situ.

  • Method 2 (Pre-complexation): For more difficult compounds, prepare the complex separately. Dissolve the compound and CD together in a small amount of water/co-solvent, stir for several hours, and then lyophilize (freeze-dry) to create a solid powder of the complex. This powder can then be dissolved directly in the assay buffer.

  • Validation: As with co-solvents, a vehicle control with the cyclodextrin alone is essential to test for any effects on the assay.

Q7: What are the more advanced options if these methods are still insufficient?

A7: For highly challenging compounds, formulation strategies from drug delivery can be adapted. One of the most effective is creating a nanosuspension .[18][19]

A nanosuspension consists of sub-micron colloidal particles of the pure drug stabilized by surfactants or polymers, dispersed in an aqueous medium.[18] This approach dramatically increases the surface area of the compound, which, according to the Noyes-Whitney equation, leads to a significant increase in dissolution rate and apparent solubility.[20][21]

Key Techniques for Nanosuspension:

  • Top-Down Methods: Milling or high-pressure homogenization breaks down larger drug crystals into nanoparticles.[3][22]

  • Bottom-Up Methods: The drug is dissolved in a solvent and then precipitated in a controlled manner by adding an anti-solvent.[3]

These methods typically require specialized equipment and formulation expertise but can be a powerful solution for compounds that fail with simpler techniques.[21][23]

Part 3: Final FAQs

Q8: Will these solubilization methods affect my bioassay results? A8: Yes, they can. This is why vehicle controls are non-negotiable .

  • DMSO/Co-solvents: Can induce cytotoxicity or directly inhibit/activate enzymes or receptors at higher concentrations.[4]

  • pH: A change in buffer pH can alter protein conformation and activity, or affect cell viability.

  • Cyclodextrins: Can sometimes interact with cell membranes or sequester essential lipids from the media.[13][16]

Always perform preliminary tests with your vehicle (the final formulation without the compound) to establish a baseline and ensure it has no independent biological activity in your system.

Q9: How do I choose the best method for my specific experiment? A9: The choice depends on a hierarchy of complexity, cost, and the nature of your assay.

  • Start Simple: Always begin with a DMSO stock and dilution. This works for a majority of compounds.

  • Next Steps: If precipitation occurs, try co-solvents or pH modification, as these are relatively simple to implement.

  • Advanced Options: If the above fail, cyclodextrins are an excellent next choice. Nanosuspensions are typically reserved for late-stage preclinical development or highly problematic compounds due to their complexity.

Q10: Where can I find more information on the physicochemical properties of my compound? A10: While experimental data for N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide may be limited, you can find computed properties from databases like PubChem. These can provide estimates for parameters like LogP (a measure of lipophilicity), which can help guide your initial strategy. For example, a high calculated LogP strongly suggests that aqueous solubility will be a significant hurdle.

References

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available at: [Link]

  • PubChem. N-(2-methyl-5-nitrophenyl)-2-(2-thienyl)acetamide. Available at: [Link]

  • ResearchGate. (2024). Synthesis, Characterization, and Antidiabetic Evaluation of N-((5-(3- chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-yl) carbamothioyl) Benzamide Derivatives. Available at: [Link]

  • PubChem. Acetamide, N-(2-methyl-4-nitrophenyl)-. Available at: [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Available at: [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Available at: [Link]

  • PMC - NIH. Nanosuspension: An approach to enhance solubility of drugs. Available at: [Link]

  • PMC - NIH. Cyclodextrins in delivery systems: Applications. Available at: [Link]

  • PMC. Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]

  • MDPI. Special Issue : Cyclodextrins in Drug Formulation and Delivery. Available at: [Link]

  • ResearchGate. (2003). Solubility enhancement of COX-2 inhibitors using various solvent systems. Available at: [Link]

  • NIST WebBook. Acetamide, N-(2-nitrophenyl)-. Available at: [Link]

  • MDPI. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available at: [Link]

  • ResearchGate. (2013). Techniques for solubility enhancement of poorly soluble drugs: An overview. Available at: [Link]

  • Asian Journal of Pharmaceutics. (2024). Enhancing Medication Solubility Using Nanosuspension: A Method. Available at: [Link]

  • Springer. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available at: [Link]

  • PMC. Insoluble drug delivery strategies: review of recent advances and business prospects. Available at: [Link]

  • PMC. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available at: [Link]

  • YouTube. (2021). ALEKS: Understanding the effect of pH on the solubility of ionic compounds. Available at: [Link]

  • ResearchGate. (2024). Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Available at: [Link]

  • ResearchGate. (2011). Cyclodextrins in delivery systems: Applications. Available at: [Link]

  • World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • Eurasia Academic Journals. (2024). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Available at: [Link]

  • ResearchGate. (2023). Accuracy of calculated pH-dependent aqueous drug solubility. Available at: [Link]

  • MDPI. (2021). Enhancement of Aqueous Solubility and Dissolution of Celecoxib through Phosphatidylcholine-Based Dispersion Systems Solidified with Adsorbent Carriers. Available at: [Link]

  • Slideshare. (2016). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Available at: [Link]

  • Karbala International Journal of Modern Science. (2023). N–((2–Acetylphenyl)carbamothioyl)benzamide. Available at: [Link]

  • PubChem. N-[(5-Acetyl-2-thienyl)methyl]acetamide. Available at: [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2014). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. Available at: [Link]

  • CORE. (2010). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Available at: [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. Available at: [Link]

  • The Pharma Times. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]

  • eChemTCM. 2-[(4-aminophenyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide. Available at: [Link]

  • Khan Academy. pH and solubility. Available at: [Link]

Sources

Optimizing reflux time for acetyl isothiocyanate condensation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

The "Reflux Paradox" in Acyl Isothiocyanate Chemistry In the synthesis of N-acylthioureas and their subsequent heterocyclization (e.g., to thiohydantoins or triazoles), reflux time is not a linear variable—it is a threshold variable. Unlike standard alkyl isothiocyanates, acetyl isothiocyanate (Ac-NCS) is thermally unstable .

  • The Trap: Researchers often apply standard "overnight reflux" protocols to Ac-NCS condensations.

  • The Consequence: This leads to desulfurization (formation of N-acetylureas), polymerization, or hydrolysis, resulting in "tarry" crude products and yields <40%.

  • The Solution: Switch from thermodynamic control (long reflux) to kinetic control (controlled temperature addition) for the initial condensation, reserving reflux only for the cyclization step.

The "Goldilocks" Zone: Optimization Protocol

The reaction typically proceeds in two distinct phases.[1] Optimization requires treating these as separate kinetic events, even in one-pot procedures.

Phase 1: Generation & Condensation (The Kinetic Phase)
  • Objective: Formation of N-acetylthiourea.

  • Optimal Temperature:

    
    .
    
  • Reflux Recommendation: STRICTLY PROHIBITED during amine addition.

  • Why? The carbonyl group makes the isothiocyanate carbon highly electrophilic. Reaction with amines is almost instantaneous at RT. Heat promotes the competing degradation of Ac-NCS.

Phase 2: Cyclization (The Thermodynamic Phase)
  • Objective: Dehydration/Cyclization to heterocycles (e.g., 1,2,4-triazoles).

  • Optimal Temperature: Reflux (Solvent dependent: Acetone

    
     vs. Acetonitrile 
    
    
    
    ).
  • Reflux Time: 2–6 hours (Monitor via TLC/HPLC).

  • Why? Ring closure requires overcoming a higher activation energy barrier and often the elimination of a small molecule (water or alcohol).

Reaction Pathway Visualization

The following diagram illustrates the bifurcation point where reflux time determines the product vs. byproduct ratio.

AcNCS_Reaction_Pathway Start Reagents: AcCl + NH4SCN InSitu Intermediate: Acetyl Isothiocyanate (Ac-NCS) Start->InSitu Acetone, Reflux 15 min or RT 1h AmineAdd Add Nucleophile (Amine/Hydrazine) InSitu->AmineAdd Filter salts first! Decomp2 Byproduct: Polymer/Tars InSitu->Decomp2 Prolonged Heat (>2h without amine) Thiourea Product A: N-Acylthiourea AmineAdd->Thiourea KINETIC CONTROL RT, 0.5 - 2h Heterocycle Product B: Heterocycle (Triazole/Thiohydantoin) Thiourea->Heterocycle THERMODYNAMIC CONTROL Reflux + Acid/Base 2 - 6h Decomp1 Byproduct: N-Acetylurea (Desulfurization) Thiourea->Decomp1 Excessive Reflux (>12h)

Caption: Kinetic vs. Thermodynamic control pathways. Note that prolonged heating of the intermediate or product leads to irreversible desulfurization.

Troubleshooting Guide & FAQs

Issue: Low Yield / Tarry Product

Q: I refluxed the reaction overnight to ensure completion, but my yield is 30% and the product is a dark oil. What happened? A: You likely degraded your reagent. Ac-NCS is unstable at high temperatures over long periods.

  • Diagnosis: Check for a strong smell of acetic acid or amide byproducts on TLC (often lower Rf).

  • Fix:

    • Stop heating after the initial formation of Ac-NCS.

    • Add the amine at

      
       or RT.[1]
      
    • Only reflux after TLC confirms the conversion of the amine to the thiourea intermediate.

Q: My TLC shows the starting amine is gone, but multiple new spots appeared. A: This suggests "over-reaction" or side reactions due to lack of selectivity.

  • Cause: If you did not filter off the inorganic salts (

    
    /
    
    
    
    ) before adding the amine, the amine might react with residual Acetyl Chloride instead of the Isothiocyanate.
  • Fix: Filtration is critical. Generate Ac-NCS, cool to RT, filter the white precipitate (

    
    ), and then add the amine to the filtrate.
    
Issue: Desulfurization (Loss of Sulfur)

Q: Mass spec shows a peak corresponding to [M-16] (Oxygen replacing Sulfur). Why? A: This is a classic symptom of oxidative desulfurization or hydrolysis, often caused by excessive reflux in the presence of moisture or air.

  • Mechanism: At reflux temperatures, the thiocarbonyl (

    
    ) is susceptible to attack by trace water or atmospheric oxygen, converting it to a carbonyl (
    
    
    
    ).
  • Fix:

    • Use anhydrous solvents (Acetone/Acetonitrile).

    • Reduce reflux time. If cyclization isn't finished in 4 hours, add a catalyst (e.g.,

      
       or 
      
      
      
      ) rather than extending heat.
    • Run under Nitrogen/Argon atmosphere.

Experimental Protocol: The Optimized Workflow

This protocol minimizes thermal stress on the Ac-NCS intermediate.

Materials
  • Reagents: Acetyl Chloride (1.0 eq), Ammonium Thiocyanate (1.1 eq), Primary Amine (1.0 eq).

  • Solvent: Anhydrous Acetone (preferred for solubility) or Acetonitrile.

Step-by-Step Methodology
  • In Situ Generation (Mild Conditions):

    • Dissolve Ammonium Thiocyanate (

      
      ) in anhydrous acetone.
      
    • Add Acetyl Chloride dropwise at

      
       (Ice bath).
      
    • Stir at Room Temperature (RT) for 30–45 minutes. Do not reflux yet.

    • Checkpoint: A heavy white precipitate (

      
      ) should form.
      
  • Filtration (Crucial Step):

    • Filter the mixture rapidly to remove

      
      .
      
    • Why? Removing salts prevents interference and allows accurate stoichiometry for the next step.

  • Condensation (Kinetic Control):

    • Add the Primary Amine (dissolved in acetone) to the filtrate dropwise at RT.

    • Stir for 1–2 hours at RT.

    • TLC Check: Check for disappearance of the amine. If the target is the N-acylthiourea , stop here and evaporate solvent.

  • Cyclization (Thermodynamic Control - Optional):

    • Only perform this if the heterocycle is the target.

    • Heat the solution to reflux (

      
       for acetone).
      
    • Monitor via HPLC/TLC every 60 minutes.

    • Stop immediately when the thiourea intermediate is consumed (typically 2–4 hours).

Comparative Data: Solvent & Temperature Effects[2][3]

The table below highlights how solvent choice impacts reflux temperature and reaction outcomes for a standard condensation (Ac-NCS + Aniline).

SolventBoiling Point (Reflux T)Reaction Rate (Condensation)Stability RiskRecommended For
Acetone

ModerateLowGeneral synthesis, thermally sensitive amines
Acetonitrile

FastHigh (Risk of polymerization)Difficult cyclizations (Triazoles)
Ethanol

SlowCritical (Solvolysis risk)Not Recommended (EtOH reacts with Ac-NCS)
Toluene

Very FastCritical (Desulfurization)Only for highly sterically hindered amines

References

  • BenchChem Technical Support. (2025).[2][3] Reaction mechanism of acetyl isothiocyanate with primary amines.[3] BenchChem.[2][3] Link

  • Li, Z.-Y., et al. (2013).[4] A facile and efficient synthesis of isothiocyanates...[1][3][5][6] Synthesis, 45, 1667-1674.[4] Link

  • Kawakishi, S., & Namiki, M. (1969).[7][8] Decomposition of Allyl Isothiocyanate in Aqueous Solution. Agricultural and Biological Chemistry, 33(3), 452–459.[8] Link

  • Salami, S. A., et al. (2023).[5][9] Aqueous microwave assisted novel synthesis of isothiocyanates... ResearchGate.[10] Link

  • MDPI Antibiotics. (2023). New N-acyl Thiourea Derivatives: Synthesis... Antibiotics, 12(5), 807. Link

Sources

Technical Support Center: Stability of N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide when prepared in dimethyl sulfoxide (DMSO) solutions. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower your experimental success.

Introduction: Understanding the Compound and Solvent

N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide is a molecule of interest in various research applications, likely owing to its structural motifs which are common in pharmacologically active compounds. The carbamothioyl group, in particular, can present unique stability challenges. DMSO is a powerful and widely used aprotic solvent in drug discovery and development due to its ability to dissolve a broad range of compounds.[1][2][3] However, its reactivity and physical properties can also influence the stability of dissolved molecules.[4][5] This guide will help you navigate the potential challenges of working with this specific compound in a DMSO solution.

Troubleshooting Guide: Common Issues and Solutions

Researchers may encounter several issues when working with N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide in DMSO. Here are some common problems and their potential solutions.

Issue 1: Compound Precipitation Over Time

Symptoms:

  • Visible crystals or solid particles in the DMSO stock solution after a period of storage.

  • Inconsistent results in bioassays.

  • Lower than expected compound concentration upon analysis.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Low Solubility The compound may have limited solubility in DMSO, especially at high concentrations. While DMSO is an excellent solvent, it is not universal.[6][7]Determine the maximum solubility of the compound in DMSO at your storage temperature. Consider preparing a more dilute stock solution.
Temperature Fluctuations Repeated freeze-thaw cycles or storage at inconsistent temperatures can lead to precipitation.[8]Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezing and thawing. Store at a constant, appropriate temperature (e.g., -20°C or -80°C).
Water Absorption DMSO is hygroscopic and readily absorbs moisture from the air.[9][10] The presence of water can decrease the solubility of hydrophobic compounds.Use anhydrous DMSO and store it under an inert gas (e.g., argon or nitrogen). Keep the stock solution container tightly sealed.

Issue 2: Compound Degradation

Symptoms:

  • Appearance of new peaks in analytical chromatography (e.g., HPLC, LC-MS).

  • Decrease in the area of the parent compound peak over time.

  • Loss of biological activity in assays.

  • Color change in the DMSO stock solution.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Hydrolysis The acetamide or carbamothioyl functional groups could be susceptible to hydrolysis, especially if the DMSO has absorbed water.Use high-purity, anhydrous DMSO. Minimize the exposure of the stock solution to air.
Oxidation The thioamide group can be susceptible to oxidation.Store stock solutions under an inert atmosphere. Consider adding a small amount of an antioxidant, if compatible with your downstream application.
Light Sensitivity Aromatic nitro compounds can be light-sensitive.Store stock solutions in amber vials or otherwise protected from light.[9]
Reaction with DMSO While generally stable, DMSO can react with some compounds, particularly at elevated temperatures or in the presence of certain catalysts.[4]Store solutions at low temperatures (-20°C or -80°C). Avoid heating the DMSO stock solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for a DMSO stock solution of N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide?

A1: For long-term storage, it is recommended to store the solution at -80°C in tightly sealed, light-protected (amber) vials.[8] For short-term storage (up to one month), -20°C is generally acceptable.[8] To minimize degradation from freeze-thaw cycles, it is best to prepare small, single-use aliquots.

Q2: How can I check the stability of my compound in DMSO?

A2: A stability study is recommended. This involves analyzing the purity and concentration of your compound in the DMSO stock solution at different time points (e.g., 0, 1, 4, and 12 weeks) and under different storage conditions (e.g., room temperature, 4°C, -20°C, and -80°C). Analytical techniques such as HPLC-UV or LC-MS are ideal for this purpose.

Q3: My compound appears to be degrading. What are the likely degradation products?

A3: Without experimental data, it is difficult to say for certain. However, potential degradation pathways could involve hydrolysis of the acetamide to form the corresponding amine and acetic acid, or hydrolysis of the carbamothioyl group. Oxidation of the sulfur atom is also a possibility.

Q4: Can I heat the DMSO solution to dissolve my compound?

A4: Gentle warming (e.g., to 37°C) and sonication can be used to aid dissolution. However, prolonged or excessive heating should be avoided as it can accelerate compound degradation and promote reactions with DMSO.[9]

Experimental Protocols

Protocol 1: Determination of Solubility in DMSO

  • Prepare a saturated solution of N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide in DMSO at a defined temperature (e.g., 25°C).

  • Equilibrate the solution for at least 24 hours with gentle agitation.

  • Centrifuge the solution to pellet any undissolved solid.

  • Carefully remove an aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent and analyze the concentration using a calibrated analytical method (e.g., HPLC-UV with a standard curve).

Protocol 2: Stability Assessment of a DMSO Stock Solution

  • Prepare a stock solution of the compound in anhydrous DMSO at a known concentration.

  • Aliquot the solution into multiple amber vials.

  • Store the aliquots under different conditions (e.g., -80°C, -20°C, 4°C, and room temperature).

  • At predetermined time points (e.g., t=0, 1 week, 4 weeks, 12 weeks), remove one aliquot from each storage condition.

  • Analyze the purity of the compound in each aliquot by HPLC-UV or LC-MS.

  • Compare the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation.

Visualizing Workflows

Workflow for Investigating Compound Instability

A Inconsistent Assay Results or Visible Precipitate B Check for Precipitation A->B C Check for Degradation A->C D Determine Solubility Limit B->D E Optimize Storage Conditions (Aliquoting, Temperature) B->E F Use Anhydrous DMSO B->F G Perform Time-Course Stability Study (HPLC/LC-MS) C->G J Synthesize Fresh Stock Solution D->J E->J F->J H Identify Degradation Products (LC-MS/MS) G->H I Modify Handling Procedures (e.g., light protection, inert atmosphere) G->I I->J

Caption: A troubleshooting workflow for addressing instability of a compound in DMSO.

Potential Degradation Pathways

Parent N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide Hydrolysis_Amide Hydrolysis of Acetamide Parent->Hydrolysis_Amide H2O Hydrolysis_Thioamide Hydrolysis of Carbamothioyl Parent->Hydrolysis_Thioamide H2O Oxidation Oxidation of Sulfur Parent->Oxidation [O] Product_Amine 2-methyl-5-nitroaniline derivative Hydrolysis_Amide->Product_Amine Product_Thiourea Thiourea derivative Hydrolysis_Thioamide->Product_Thiourea Product_Sulfoxide Sulfoxide/Sulfone derivative Oxidation->Product_Sulfoxide

Caption: Potential chemical degradation pathways for the target compound.

References

  • While no direct stability studies for N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide were found, information on related structures can provide insights.
  • PubChem provides basic chemical information for related compounds, which can be useful for understanding the general properties of the chemical class.
  • ResearchGate. (2015). What is the best right way of storing DMSO in research lab? [Link]

  • A similar compound, N-(2-Nitrophenylcarbamothioyl)acetamide, has been characterized, providing some context for the chemical class.
  • Request PDF. (2025). Unexpected Exothermic Reaction between Thioacetic Acid and DMSO. [Link]

  • MDPI. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • PMC. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. [Link]

  • PMC. (2021). DMSO Solubility Assessment for Fragment-Based Screening. [Link]

  • While not the exact molecule, information on N-(4-methoxy-2-methyl-5-nitrophenyl)
  • PubMed. (2005). Overcoming problems of compound storage in DMSO: solvent and process alternatives. [Link]

  • NIST WebBook provides data for rel
  • ResearchGate. DMSO solubility and bioscreening. [Link]

  • Synthesis of thiazole derivatives often involves thioacetamide precursors, indicating the reactivity of this functional group.
  • American Chemical Society. (2021). Dimethyl sulfoxide. [Link]

  • University of Waterloo. DIMETHYL SULFOXIDE (DMSO) Safety Information. [Link]

  • Information on carbazole derivatives provides context on the behavior of complex organic molecules in biological assays.
  • RSC Publishing. (2014). The effect of DMSO in the aqueous thiol–disulphide dynamic covalent chemistry of model pseudopeptides. [Link]

  • Synthesis of related acetamide derivatives can inform on potential side reactions and stability.
  • Deprotection of related compounds can indicate sensitivities of certain functional groups.
  • Quora. (2018). What is the best way of storing a DMSO in a research lab? [Link]

  • ResearchGate. (2022). Packing plot of 3b•DMSO along the a axis (p = 50%). [Link]

  • Chemical Synthesis Database provides information on rel
  • PubChem provides basic chemical information for rel
  • PubChem provides basic chemical information for rel

Sources

Validation & Comparative

A Researcher's Guide to the ¹H NMR Spectral Analysis of N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide, a complex molecule featuring diverse proton environments. Designed for researchers and drug development professionals, this document moves beyond a simple data report, offering a detailed interpretation grounded in fundamental principles and comparative data from analogous structures. We will explore the causal relationships behind the observed chemical shifts and coupling patterns, present a robust protocol for spectral acquisition, and compare the utility of ¹H NMR with other key analytical techniques for a holistic structural elucidation workflow.

The Molecule: Structure and Proton Environments

N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide is a polysubstituted aromatic compound containing an acetylthiourea linker. Its structure presents a rich ¹H NMR spectrum with distinct signals corresponding to aromatic, amide, thioamide, and methyl protons. Understanding the electronic influence of each substituent—the electron-donating methyl group, the strongly electron-withdrawing nitro group, and the anisotropic effects of the carbamothioyl and acetamide moieties—is critical for accurate spectral assignment.

For the purpose of this analysis, we will refer to the protons using the numbering scheme provided in the structure below:

Caption: Structure of N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide.

Predicted ¹H NMR Spectral Data and Interpretation

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
NH (Acyl)~12.2Broad Singlet (br s)-1H
NH (Aryl)~11.8Broad Singlet (br s)-1H
H-6~8.10Doublet (d)J ≈ 2.5 Hz (meta)1H
H-4~7.95Doublet of Doublets (dd)J ≈ 8.5 Hz (ortho), 2.5 Hz (meta)1H
H-3~7.45Doublet (d)J ≈ 8.5 Hz (ortho)1H
Ar-CH₃~2.30Singlet (s)-3H
Ac-CH₃~2.15Singlet (s)-3H
Detailed Signal Assignment and Rationale
  • Thioamide N-H Protons (δ ~12.2 and ~11.8 ppm): The two N-H protons of the thiourea linkage are the most downfield signals in the spectrum. Their significant deshielding is a hallmark of N-acylthioureas.[1][2] This effect arises from a combination of factors:

    • Anisotropy: The magnetic field induced by the C=S double bond strongly deshields the adjacent protons.

    • Hydrogen Bonding: In polar solvents like DMSO, these protons act as strong hydrogen bond donors to the solvent and can also participate in intermolecular hydrogen bonding (N-H···S=C), further withdrawing electron density.[3]

    • Restricted Rotation: The partial double-bond character of the C-N bonds can lead to distinct signals for the two N-H protons. They appear as broad singlets due to moderate-rate chemical exchange and quadrupolar coupling with the adjacent ¹⁴N nuclei.

  • Aromatic Protons (H-6, H-4, H-3; δ 8.10-7.45 ppm): The chemical shifts and splitting patterns of these protons are dictated by the electronic effects of the substituents on the phenyl ring.

    • H-6 (δ ~8.10 ppm): This proton is ortho to the electron-withdrawing nitro group (-NO₂) and meta to the thiourea moiety. The powerful deshielding effect of the nitro group shifts this proton significantly downfield.[4] It appears as a doublet due to meta-coupling (⁴J) with H-4 (J ≈ 2.5 Hz). This assignment is consistent with data from the precursor 2-methyl-5-nitroaniline, where the equivalent proton appears at δ 7.79 ppm.[5] The additional deshielding is attributed to the conjugated thiourea group.

    • H-4 (δ ~7.95 ppm): This proton is ortho to the nitro group and ortho to H-3. It is therefore strongly deshielded and split into a doublet of doublets by ortho-coupling (³J) with H-3 (J ≈ 8.5 Hz) and meta-coupling (⁴J) with H-6 (J ≈ 2.5 Hz).[5]

    • H-3 (δ ~7.45 ppm): This proton is ortho to the electron-donating methyl group (-CH₃) and ortho to H-4. It is the most shielded of the aromatic protons and appears as a doublet due to ortho-coupling with H-4 (J ≈ 8.5 Hz).

  • Methyl Protons (Ar-CH₃ and Ac-CH₃; δ ~2.30 and ~2.15 ppm):

    • Ar-CH₃ (δ ~2.30 ppm): The methyl group attached directly to the aromatic ring appears as a sharp singlet. Its chemical shift is in the typical range for aryl methyl groups. Data for 2-methyl-5-nitroaniline shows this peak at δ 2.16 ppm.[5]

    • Ac-CH₃ (δ ~2.15 ppm): The acetyl methyl protons also produce a sharp singlet. This signal is found in the characteristic region for acetyl groups (~2.0-2.2 ppm) and is consistent with published data for acetamide.[6]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To ensure high-quality, reproducible data, a standardized protocol is essential. The following steps constitute a self-validating system for the ¹H NMR analysis of the title compound.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified, dry compound. Causality: Using a precise amount ensures adequate signal-to-noise without causing line broadening from oversaturation.

    • Transfer the solid to a clean, dry 5 mm NMR tube.

    • Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). Causality: DMSO-d₆ is chosen for its ability to dissolve the polar compound and to slow the exchange of N-H protons, allowing for their observation.

    • Cap the tube and vortex or gently warm the sample until the solid is completely dissolved. The absence of suspended particles is crucial to prevent spectral line broadening.

  • Spectrometer Setup and Data Acquisition (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step; monitor the lock signal shape and level to achieve a sharp, symmetrical peak. Trustworthiness: Proper shimming minimizes peak distortion and maximizes resolution, ensuring accurate coupling constant measurements.

    • Set the sample temperature to 25 °C (298 K).

    • Acquire the spectrum using standard parameters: a 30-degree pulse angle, an acquisition time of ~4 seconds, a relaxation delay of 2 seconds, and accumulating 16-32 scans. Causality: A short relaxation delay is acceptable for qualitative analysis, but for accurate integration, a longer delay (5x T₁) should be determined and used.

  • Data Processing:

    • Apply an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm.

    • Integrate all signals and normalize the integration values to a known proton count (e.g., one of the 1H aromatic signals).

Comparative Analysis: The Role of ¹H NMR in a Multi-Technique Workflow

While ¹H NMR is unparalleled for mapping the proton framework of a molecule, a comprehensive structural confirmation relies on its synergistic use with other analytical techniques.

Caption: A typical analytical workflow for structural elucidation.

Table 2: Comparison of Analytical Techniques

TechniqueInformation Provided for N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamideStrengthsLimitations
¹H NMR Precise proton environments, count of each type of proton, proton-proton connectivity (through J-coupling), confirmation of substitution pattern.Unambiguously determines the isomeric structure of the aromatic ring. Provides detailed local electronic environment data.Can be complex to interpret; requires pure sample. Does not directly observe quaternary carbons or the C=S/C=O groups.
¹³C NMR Number of unique carbon environments, including quaternary carbons. Chemical shifts indicate functional groups (C=S ~180 ppm, C=O ~170 ppm, aromatic C, aliphatic C).Complements ¹H NMR by providing the carbon backbone structure. Confirms the presence of all 10 unique carbons.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition time. Does not provide connectivity information without advanced experiments (e.g., HMBC, HSQC).
Mass Spectrometry (MS) Provides the exact molecular weight (confirms molecular formula C₁₀H₁₀N₄O₃S). Fragmentation pattern can offer clues about structural components.Extremely sensitive. Confirms the overall elemental composition.Does not distinguish between isomers (e.g., 2-methyl-5-nitro vs. other isomers). Provides limited connectivity information.
FT-IR Spectroscopy Confirms the presence of key functional groups: N-H stretches (~3300-3100 cm⁻¹), C=O stretch (~1680 cm⁻¹), aromatic C=C stretches (~1600, 1450 cm⁻¹), N-O stretches of nitro group (~1520, 1350 cm⁻¹), C=S stretch (~1100-1200 cm⁻¹).Fast, inexpensive, and excellent for identifying functional groups.Provides no information on the connectivity or arrangement of atoms. The "fingerprint region" can be complex.

Conclusion

The ¹H NMR spectrum of N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide provides a wealth of structural information that is essential for its unambiguous identification. Through a careful analysis of chemical shifts, integration, and spin-spin coupling, every proton in the molecule can be assigned. The characteristic downfield signals of the thioamide protons and the distinct pattern of the tri-substituted aromatic ring serve as powerful diagnostic markers. When integrated into a broader analytical workflow that includes ¹³C NMR, Mass Spectrometry, and FT-IR, ¹H NMR spectroscopy stands as the cornerstone technique for confirming the precise molecular structure, ensuring the integrity of the compound for further research and development.

References

  • Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Available at: [Link].

  • SpectraBase. Acetamide - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link].

  • ResearchGate. Table 3 . 1 H NMR chemical shifts (δ , ppm) of vari- ous aromatic and other protons in N-(substituted-phenyl)- acetamides, j-YC 6 H 4 NH-CO-CH 3. ResearchGate. Available at: [Link].

  • Royal Society of Chemistry. Electronic Supplementary Information. Royal Society of Chemistry. Available at: [Link].

  • Zahoor, A., et al. (2022). Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities. RSC Advances. Available at: [Link].

  • Bîcu, E., et al. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Molecules. Available at: [Link].

  • Birchall, T., & Gillespie, R. J. (1966). NUCLEAR MAGNETIC RESONANCE STUDIES OF THE PROTONATION OF WEAK BASES IN FLUOROSULPHURIC ACID: II. AMIDES, THIOAMIDES, AND SULPHON. Canadian Journal of Chemistry. Available at: [Link].

  • Al-Majedy, Y. K., et al. (2017). A novel method for heterocyclic amide–thioamide transformations. BMC Chemistry. Available at: [Link].

  • ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs Blog. Available at: [Link].

Sources

FTIR characteristic peaks for carbonyl and thiocarbonyl groups in acylthioureas

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Characteristic Peaks for Carbonyl and Thiocarbonyl Groups in Acylthioureas Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acylthioureas (scaffold: -C(O)-NH-C(S)-NH-) are a critical class of organosulfur compounds in drug discovery, known for their ability to chelate transition metals and their broad biological activities (e.g., antitumor, urease inhibition).[1][2] For the analytical chemist, they present a unique challenge: distinguishing the carbonyl (C=O) and thiocarbonyl (C=S) moieties, which interact electronically through cross-conjugation and intramolecular hydrogen bonding.

This guide provides a definitive technical analysis of the vibrational signatures of acylthioureas. Unlike standard amides or simple thioureas, acylthioureas exhibit spectral shifts driven by the formation of a pseudo-six-membered ring. This document details these characteristic peaks, compares them against structural analogues, and provides a validated experimental protocol for unambiguous assignment.

Structural Basis of Spectral Shifts

To interpret the FTIR spectrum accurately, one must understand the molecular dynamics. Acylthioureas do not exist as static chains; they predominantly adopt a planar "S-shaped" conformation stabilized by a strong intramolecular hydrogen bond between the carbonyl oxygen and the thioamide proton.

Key Structural Drivers:
  • Cross-Conjugation: The central nitrogen competes between the C=O and C=S pi-systems.

  • Pseudo-Aromaticity: The intramolecular hydrogen bond (N-H···O=C) creates a stable 6-membered chelate ring, reducing the bond order of the C=O and shifting its vibrational frequency.

  • Thioamide Mixing: Unlike C=O, the C=S vibration is not isolated. It couples strongly with C-N stretching and N-H bending, resulting in four distinct "Thioamide Bands" (I–IV).

Visualization: Resonance & Conformation

The following diagram illustrates the resonance equilibrium and the critical H-bond locking mechanism that defines the spectral fingerprint.

Acylthiourea_Resonance cluster_effects Spectral Consequences KetoThione Keto-Thione Form (Dominant Solid State) Chelate Pseudo-6-Membered Ring (Intramolecular H-Bond) KetoThione->Chelate Stabilization via N-H···O=C Interaction EnolThiol Enol-Thiol Form (Minor/Solution) Chelate->EnolThiol Tautomerization Effect1 C=O Red Shift (Bond Weakening) Chelate->Effect1 Effect2 N-H Broadening (3100-3400 cm⁻¹) Chelate->Effect2

Caption: Figure 1. Structural dynamics of acylthioureas. The formation of the pseudo-six-membered ring (red node) is the primary cause of the characteristic C=O shift and N-H broadening observed in FTIR.

Detailed Spectral Analysis

A. The Carbonyl Group (C=O)

In simple amides (Amide I band), C=O stretches appear at 1650–1690 cm⁻¹. In acylthioureas, the environment is unique. The acyl group is attached to an electron-withdrawing thiourea moiety, which would theoretically raise the frequency (similar to imides). However, the intramolecular H-bond acts to lower it.

  • Characteristic Range: 1660 – 1700 cm⁻¹

  • Intensity: Strong, sharp.[3]

  • Differentiation: Often appears at a slightly higher wavenumber than the corresponding amide due to the "imide-like" N-substitution, unless the H-bond is exceptionally strong.

  • Key Insight: If you observe a doublet in this region, it often indicates the presence of both H-bonded and non-bonded conformers (common in solution, less common in crystalline solid state).

B. The Thiocarbonyl Group (C=S) – The "Thioamide Bands"

The C=S bond is less polar and more polarizable than C=O. It does not produce a single, clean peak.[3] Instead, its energy is distributed across four mixed vibrational modes known as the Thioamide Bands .

Band NameWavenumber (cm⁻¹)Assignment & CompositionDiagnostic Value
Thioamide I 1380 – 1550Mixed: δ(N-H) + ν(C-N)Low. Overlaps with aromatic rings.
Thioamide II 1250 – 1350Mixed: ν(C=S) + ν(C-N) + δ(C-H)Medium. often cited as "C=S" in literature, but is actually a coupled mode.
Thioamide III 1100 – 1200Mixed: ν(C-N) + ν(C=S) High. A strong band here is characteristic of the N-C=S moiety.
Thioamide IV 700 – 850 Dominant ν(C=S) Critical. This is the most "pure" C=S stretch. Look for a medium-intensity peak here to confirm thiocarbonyl presence.

> Note: ν = stretching vibration; δ = bending vibration.

Comparative Guide: Acylthiourea vs. Alternatives

To validate your synthesis, you must distinguish the product from starting materials (Amides or Thioureas).

Comparison Table: Spectral Fingerprints
FeatureAcylthiourea (Product)Primary Amide (Alternative/Start)Thiourea (Alternative/Start)
C=O[2][4] Stretch 1660–1700 cm⁻¹ (Strong)(Often shifted vs amide)1650–1690 cm⁻¹ (Amide I)(Broad/Strong)Absent
C=S Stretch 700–850 cm⁻¹ (Thioamide IV)(Plus mixed bands 1100-1400)Absent 700–750 cm⁻¹ (Strong)(Often lower freq than acyl)
N-H Stretch 3100–3300 cm⁻¹ (Broad, split due to H-bond)3180–3350 cm⁻¹(Doublet for -NH₂)3100–3400 cm⁻¹(Very broad)
Fingerprint Distinct low-freq C=S + high-freq C=O Only C=O presentOnly C=S present
Analytical Decision Workflow

Use this logic flow to confirm your structure using FTIR data.

Spectral_Decision_Tree Start Analyze Spectrum (1600-1800 cm⁻¹) CheckCO Is there a strong peak at 1660-1700 cm⁻¹? Start->CheckCO YesCO Yes: Carbonyl Present CheckCO->YesCO Found NoCO No: Thiourea or Thioamide (Non-acyl) CheckCO->NoCO Absent CheckCS Analyze Fingerprint (700-1400 cm⁻¹) YesCO->CheckCS BandIV Look for Thioamide IV (700-850 cm⁻¹) CheckCS->BandIV AcylThio Target: Acylthiourea (C=O + C=S confirmed) BandIV->AcylThio Peak Present Amide Contaminant: Amide (C=O only, no C=S) BandIV->Amide Peak Absent Result Conclusion

Caption: Figure 2. Logic gate for distinguishing Acylthioureas from amide or thiourea precursors based on C=O and Thioamide IV bands.

Experimental Protocol (Self-Validating)

To ensure data integrity (E-E-A-T), follow this protocol. It includes a "Water Check" step, as moisture mimics N-H broadening and can lead to false interpretations of H-bonding.

Method: KBr Pellet Transmission (Preferred for Solids)

Rationale: ATR (Attenuated Total Reflectance) is convenient but can shift peak positions slightly and has lower sensitivity in the weak C=S fingerprint region compared to transmission mode.

Step-by-Step:

  • Desiccation: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours. Why: Removes surface water that interferes with N-H/O-H regions.

  • Background Scan: Collect a 32-scan background of the empty chamber.

  • Preparation: Mix 1 mg sample with 100 mg spectroscopic grade KBr (dried). Grind to a fine powder.

  • Pellet Press: Press at 10 tons for 2 minutes to form a transparent disc.

  • Validation Scan (The "Water Check"):

    • Scan range: 4000–400 cm⁻¹.

    • Check: Look at 3400–3600 cm⁻¹. If a broad "hump" exists above the sharp N-H peaks, your KBr is wet. Stop and re-dry.

  • Acquisition: Collect 64 scans at 2 cm⁻¹ resolution.

  • Post-Processing: Apply baseline correction. Do not apply heavy smoothing, as it may merge the fine splitting of the Thioamide bands.

References

  • Saeed, A., et al. (2015). "Intra- and intermolecular hydrogen bonding and conformation in 1-acyl thioureas." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • Khalid, A., et al. (2022).[5] "Structure and surface analyses of a newly synthesized acyl thiourea derivative." Royal Society of Chemistry Advances.

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry.

  • Yusof, M.S.M., et al. (2022). "A Dual Approach on Experimental, Theoretical Insight of Structural Elucidation... of Acyl Thiourea-Ethynyl Hybrid Derivatives." Journal of Chemical Crystallography.

  • Li, X., et al. (2020). "Thioamides: Biosynthesis of Natural Compounds and Chemical Applications." Chemical Reviews.

Sources

Comparative Guide: Elemental Analysis for C₁₁H₁₃N₃O₄S Purity Verification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the characterization of small molecule therapeutics, C₁₁H₁₃N₃O₄S (MW: 283.30 g/mol ) represents a specific stoichiometry often found in sulfonamide derivatives or modified nucleoside analogues. While High-Performance Liquid Chromatography (HPLC) remains the workhorse for detecting organic impurities, it often fails to identify inorganic salts, moisture, or occluded solvents that affect the bulk purity of the Active Pharmaceutical Ingredient (API).

This guide provides a rigorous framework for using Elemental Analysis (CHN/S) as a definitive purity verification tool. We compare its efficacy against Quantitative NMR (qNMR) and HPLC , demonstrating why EA remains a critical "gatekeeper" assay for validating the empirical formula of sulfur-containing organic compounds.

Theoretical Framework: The Stoichiometric Standard

Before experimental validation, the theoretical composition must be established with high precision. For C₁₁H₁₃N₃O₄S , the calculation is based on standard atomic weights (IUPAC).

The Calculation (Target: C₁₁H₁₃N₃O₄S)
ElementCountAtomic Weight ( g/mol )Total Mass Contribution
Carbon (C) 1112.011132.121
Hydrogen (H) 131.00813.104
Nitrogen (N) 314.00742.021
Oxygen (O) 415.99963.996
Sulfur (S) 132.06032.060
TOTAL 283.302 g/mol
Acceptance Criteria

According to the Journal of Organic Chemistry and standard pharmacopeial guidelines (USP <891>), the acceptable tolerance for a "pass" result is ±0.4% absolute deviation from the theoretical value [1].

Target Ranges:

  • %C: 46.24% – 47.04% (Target: 46.64%)[1]

  • %H: 4.23% – 5.03% (Target: 4.63%)[1]

  • %N: 14.43% – 15.23% (Target: 14.83%)[1]

  • %S: 10.92% – 11.72% (Target: 11.32%)[1]

Comparative Analysis: EA vs. HPLC vs. qNMR[2]

Why perform Elemental Analysis when HPLC is available? The following table contrasts the capabilities of the three primary purity verification methods.

FeatureElemental Analysis (EA) HPLC (UV/Vis) Quantitative NMR (qNMR)
Primary Scope Bulk material purity (Organic + Inorganic + Solvents)Organic impurities & degradation productsAbsolute purity (Organic content)
Detection Principle Combustion gases (CO₂, H₂O, N₂, SO₂)UV Absorption / Retention TimeNuclear spin resonance integration
Blind Spots Cannot distinguish isomers; destructive.[1]Inorganic salts, moisture, non-UV active compounds.Paramagnetic impurities; requires soluble sample.[1]
Sulfur Specificity High. Direct quantification of S content.[1]None (unless specific detector used).[1]None (unless ¹³C or specific heteronuclei used).[1]
Sample Requirement ~2–5 mg (Solid)<1 mg (Dissolved)~10–20 mg (Dissolved + Internal Std)
Cost/Throughput Low Cost / High ThroughputMedium Cost / Medium ThroughputHigh Cost / Low Throughput
Verdict for C₁₁H₁₃N₃O₄S Essential for confirming salt form and hydration state.[1]Essential for chromatographic purity (>98%).[1]Gold Standard for absolute mass balance but resource-intensive.[1]

Expert Insight: For sulfur-containing compounds like C₁₁H₁₃N₃O₄S, EA is superior to HPLC for detecting "invisible" impurities like trapped inorganic sulfates or sulfonated byproducts that may not elute or absorb UV light efficiently [2].[1]

Experimental Protocol: Validated EA Workflow

This protocol is designed for a Flash Combustion Analyzer (e.g., Thermo Scientific FlashSmart or Elementar vario EL cube).[1]

Critical Reagents & Equipment
  • Combustion Aid: Vanadium Pentoxide (V₂O₅).[1][2] Crucial for Sulfur analysis.[1] Sulfur is difficult to combust completely; V₂O₅ acts as an oxygen donor and flux to ensure quantitative conversion to SO₂ [3].[1]

  • Standard: Sulfanilamide (C₆H₈N₂O₂S) is the preferred calibration standard as it matches the analyte's elements (CHNS).

  • Vessels: Tin capsules (pressed).

The Workflow (Step-by-Step)
  • System Conditioning: Purge the instrument with Helium carrier gas.[1] Run 3 "Blank" cycles (empty tin capsule) to stabilize the baseline.

  • Calibration: Weigh 2.000–3.000 mg of Sulfanilamide standard into a tin capsule. Run in triplicate to establish the K-factor (response factor).[1]

  • Sample Preparation (The "Sandwich" Technique):

    • Weigh 2.0 ± 0.1 mg of the C₁₁H₁₃N₃O₄S sample into a tin capsule.

    • Add 5–10 mg of V₂O₅ powder directly over the sample.[1]

    • Fold the capsule tightly to exclude atmospheric nitrogen.[1]

  • Combustion:

    • Furnace Temperature: 950°C - 1000°C (Higher temp required for S).[1]

    • Oxygen Injection: 5–10 seconds (excess O₂ required).[1]

  • Detection: Gases are separated via GC column and detected by Thermal Conductivity Detector (TCD).[1][3]

Workflow Diagram

EA_Workflow Start Start: C11H13N3O4S Sample Weighing Micro-Weighing (2.0 mg) + V2O5 Additive Start->Weighing Dry Sample Combustion Flash Combustion (1000°C, Excess O2) Weighing->Combustion Tin Capsule Reduction Reduction Reactor (Cu, 650°C) Combustion->Reduction Gas Stream Separation GC Separation (N2, CO2, H2O, SO2) Reduction->Separation Detection TCD Detection Separation->Detection Calculation Data Calculation (% Found vs % Theory) Detection->Calculation

Figure 1: Optimized Elemental Analysis workflow for Sulfur-containing organic compounds.

Data Interpretation & Troubleshooting

When the "Found" values deviate from the "Calculated" values by >0.4%, use this diagnostic logic.

Common Deviation Patterns for C₁₁H₁₃N₃O₄S
ObservationLikely CauseCorrective Action
Low %C, High %H Moisture (H₂O). The sample is hygroscopic.[1]Dry sample at 40°C under vacuum for 4 hours. Recalculate as C₁₁H₁₃N₃O₄S • xH₂O.
High %C Trapped Solvent. (e.g., Ethyl Acetate, DCM).Check ¹H NMR for solvent peaks.[1] Dry at higher temp or >24h.
Low %S Incomplete Combustion. Ensure V₂O₅ was added. Increase O₂ injection time.
All Values Low Inorganic Impurity. (e.g., Silica, Na₂SO₄).Perform Residue on Ignition (ROI) test.[1] EA only detects organic mass.[1]
Decision Logic Tree

Decision_Tree Result Result within ±0.4%? Pass PASS: Purity Verified Result->Pass Yes CheckH Is %H High and %C Low? Result->CheckH No CheckC Is %C High? CheckH->CheckC No ActionWater Action: Dry Sample Check for Hydrate CheckH->ActionWater Yes CheckAsh Are ALL values proportionally low? CheckC->CheckAsh No ActionSolvent Action: Check NMR for Solvents CheckC->ActionSolvent Yes ActionInorganic Action: Check Ash/ROI (Inorganic Contamination) CheckAsh->ActionInorganic Yes

Figure 2: Diagnostic decision tree for interpreting Elemental Analysis deviations.

References

  • Pauli, G. F., et al. (2014).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Wait, A. (2021). Combustion Analysis of Sulfur: The Role of Vanadium Pentoxide. Exeter Analytical Technical Notes.[1] [Link]

Sources

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